2-(1-(Hydroxymethyl)cyclopropyl)acetic acid
Description
Properties
IUPAC Name |
2-[1-(hydroxymethyl)cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-4-6(1-2-6)3-5(8)9/h7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMNWDIMDCLADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625514 | |
| Record name | [1-(Hydroxymethyl)cyclopropyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869066-83-1 | |
| Record name | 1-(Hydroxymethyl)cyclopropaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869066-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(Hydroxymethyl)cyclopropyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic data of "2-(1-(hydroxymethyl)cyclopropyl)acetic acid"
CAS No: 869066-83-1 Formula: C₆H₁₀O₃ Molecular Weight: 130.14 g/mol Synonyms: 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid; 1-(Hydroxymethyl)cyclopropylacetic acid.
Executive Summary
This technical guide provides a comprehensive spectroscopic analysis of 1-(hydroxymethyl)cyclopropaneacetic acid , a critical "gem-disubstituted" cyclopropane building block. It is widely recognized as a key intermediate in the synthesis of leukotriene receptor antagonists, most notably Montelukast Sodium (Singulair®).
For researchers and process chemists, the primary analytical challenge lies in distinguishing the open-chain hydroxy acid from its thermodynamically stable spiro-lactone impurity . This guide details the diagnostic signals required to monitor reaction progress, purity, and stability using NMR, IR, and MS methodologies.
Structural Analysis & Symmetry
The molecule features a cyclopropane ring substituted at the C1 position with two distinct methylene chains: a hydroxymethyl group (
-
Symmetry: The molecule possesses a plane of symmetry passing through the C1 quaternary carbon and bisecting the C2-C3 bond of the cyclopropane ring.
-
Proton Environments:
-
The methylene protons on the side chains (
and ) appear as singlets due to the lack of adjacent protons for coupling, assuming free rotation. -
The cyclopropane ring protons (H2/H3) are magnetically non-equivalent due to the different substituents on C1 (cis/trans relationships), typically resolving into two distinct multiplets.
-
Visualization: Structural Connectivity
Figure 1: Structural connectivity and potential lactonization pathway of 1-(hydroxymethyl)cyclopropaneacetic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The NMR data below represents the characteristic shifts observed in deuterated chloroform (
¹H NMR (400 MHz, CDCl₃)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Cyclopropane | 0.45 – 0.65 | Multiplet (m) | 4H | Ring protons ( |
| Acetic Acid | 2.45 – 2.55 | Singlet (s) | 2H | |
| Hydroxymethyl | 3.50 – 3.65 | Singlet (s) | 2H | |
| Exchangeable | > 10.0 | Broad (br) | 2H |
Diagnostic Insight: The appearance of the cyclopropane protons as a tight multiplet range (0.4–0.7 ppm) is characteristic. In the open-chain form, the
¹³C NMR (100 MHz, CDCl₃)
| Carbon Type | Shift ( | Assignment |
| Ring | 8.0 – 12.0 | Cyclopropane methylene carbons |
| Quaternary | 18.0 – 22.0 | C1 (Spiro center) |
| 36.0 – 38.0 | ||
| Oxymethylene | 65.0 – 68.0 | |
| Carbonyl | 175.0 – 178.0 |
Infrared Spectroscopy (FT-IR)
Key functional group absorptions distinguish the hydroxy-acid from potential impurities.
| Wavenumber ( | Vibration Mode | Functional Group |
| 3200 – 3500 | O-H Stretch (Broad) | Alcohol & Carboxylic Acid H-bonding |
| 3000 – 3080 | C-H Stretch | Cyclopropane ring ( |
| 1700 – 1720 | C=O Stretch | Carboxylic Acid (Dimer) |
| 1050 – 1150 | C-O Stretch | Primary Alcohol |
Critical Control Point: A shift of the carbonyl band from 1710 cm⁻¹ (acid) to ~1770 cm⁻¹ indicates the formation of the
Mass Spectrometry (MS)
-
Ionization Mode: ESI (Electrospray Ionization)
-
Polarity: Negative Mode (preferred for carboxylic acids) or Positive Mode.
| Ion | m/z | Interpretation |
| [M-H]⁻ | 129.1 | Deprotonated molecular ion (Negative Mode) |
| [M+H]⁺ | 131.1 | Protonated molecular ion (Positive Mode) |
| [M+Na]⁺ | 153.1 | Sodium adduct (Common in ESI+) |
Impurity Profiling: The Spiro-Lactone
The most significant stability concern for this intermediate is the acid-catalyzed intramolecular esterification (lactonization).
Impurity Name: 6-oxaspiro[2.4]heptan-5-one Mechanism: The hydroxyl group on the side chain attacks the activated carbonyl of the acetic acid arm, forming a thermodynamically stable 5-membered lactone ring fused to the cyclopropane.
Diagnostic Comparison: Acid vs. Lactone
| Feature | Hydroxy Acid (Target) | Spiro-Lactone (Impurity) |
| IR C=O | ~1710 cm⁻¹ (Acid) | ~1775 cm⁻¹ (Gamma-Lactone) |
| ¹H NMR ( | Singlet (~3.6 ppm) | AB Quartet / Shifted Downfield (~4.0-4.2 ppm) |
| Solubility | Soluble in polar/basic media | Soluble in non-polar organics; insoluble in base (initially) |
Experimental Workflow: Purity Check
Figure 2: Rapid NMR screening workflow for lactone contamination.
Experimental Protocol: Sample Preparation
For optimal resolution of the cyclopropyl protons and the side-chain singlets:
-
Solvent: Use Chloroform-d (
) for routine analysis. Use Methanol- if solubility is an issue or to exchange broad OH/COOH protons to simplify the spectrum. -
Concentration: Prepare a 10-15 mg/mL solution.
-
Reference: Calibrate to TMS (0.00 ppm) or residual
(7.26 ppm).
Note: In
References
-
BenchChem. (2024). 2-(1-(Hydroxymethyl)cyclopropyl)acetic Acid Data Sheet. Retrieved from
-
Santa Cruz Biotechnology. (2024). Montelukast Intermediates and Derivatives. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 869066-83-1. Retrieved from
-
Google Patents. (2009). Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid (US7572930B2). Retrieved from
Structural and Conformational Analysis of 2-(1-(Hydroxymethyl)cyclopropyl)acetic Acid
This guide provides an in-depth structural and conformational analysis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid (CAS: 869066-83-1), a critical intermediate in the synthesis of leukotriene receptor antagonists like Montelukast.
Executive Summary
2-(1-(Hydroxymethyl)cyclopropyl)acetic acid represents a classic example of a gem-disubstituted cyclopropane scaffold used in medicinal chemistry to induce conformational restriction. Functioning as a bioisostere for gem-dimethyl groups or alkenes, the cyclopropane ring locks the relative vectors of the hydroxymethyl (-CH₂OH) and acetic acid (-CH₂COOH) side chains. This structural rigidity is not merely a scaffold feature but a thermodynamic driver that facilitates intramolecular interactions, specifically lactonization and receptor binding. This guide analyzes its molecular architecture, the "Thorpe-Ingold" conformational lock, and its synthesis from 1,1-cyclopropanedimethanol.
Molecular Architecture & Geometry
Core Connectivity
The molecule consists of a cyclopropane ring bearing two substituents at the C1 position (geminal disubstitution):
-
Hydroxymethyl group: A primary alcohol attached via a methylene spacer (-CH₂OH).
-
Acetic acid group: A carboxyl group attached via a methylene spacer (-CH₂COOH).
IUPAC Name: [1-(Hydroxymethyl)cyclopropyl]acetic acid.[1] Formula: C₆H₁₀O₃ Molecular Weight: 130.14 g/mol
The Cyclopropane Strain & Geminal Effect
The cyclopropane ring is the defining structural element. Unlike a flexible alkane chain, the cyclopropane carbons are sp³ hybridized but constrained to 60° bond angles (significantly deviating from the ideal 109.5°). This creates "banana bonds" (bent bonds) with high p-character.
-
Bond Angle Expansion: To compensate for the internal ring strain (60°), the external bond angle (C-C-C) between the two geminal substituents at C1 expands beyond the tetrahedral ideal (>115°).
-
The "Thorpe-Ingold" Effect: This angle expansion compresses the space between the distal ends of the side chains (the -OH and -COOH groups). This compression drastically reduces the entropic penalty for intramolecular reactions, making this molecule highly prone to cyclization.
Quantitative Structural Data (Predicted)
| Parameter | Value | Significance |
| Ring Bond Length (C-C) | ~1.51 Å | Shorter than typical alkanes (1.54 Å) due to bent bonding. |
| Exocyclic Angle (C-C1-C) | ~116-118° | Expanded angle pushes side chains closer together. |
| Distance (OH to COOH) | < 3.0 Å | Within range for strong intramolecular Hydrogen Bonding. |
| Hybridization (C1) | sp³ (distorted) | High s-character in exocyclic bonds; high p-character in ring bonds. |
Conformational Landscape
The conformation of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid is dominated by the equilibrium between its open-chain form and its cyclized lactone form.
Intramolecular Hydrogen Bonding
In the open form, the molecule adopts a "scorpion-like" conformation where the hydroxyl proton acts as a donor to the carbonyl oxygen of the carboxylic acid.
-
Interaction: O–H
O=C -
Ring Size: Formation of a stable 7-membered H-bonded pseudo-ring.
-
Solvent Dependence: In non-polar solvents, the H-bonded conformer dominates. In protic solvents (water/methanol), intermolecular bonding competes.
Lactonization Equilibrium
Under acidic or dehydrating conditions, the molecule undergoes rapid intramolecular esterification to form a spiro-lactone: 6-oxaspiro[2.4]heptan-5-one .
-
Driving Force: The gem-disubstituted cyclopropane ring acts as a "clamp," holding the nucleophile (-OH) and electrophile (-COOH) in close proximity.
-
Kinetic Advantage: The reaction rate for this cyclization is orders of magnitude faster than analogous open-chain gem-dimethyl compounds due to the rigid directional steering of the cyclopropane.
Figure 1: Conformational equilibrium driven by the Thorpe-Ingold effect. The cyclopropane ring pre-organizes the molecule for lactonization.
Synthetic Methodology
The synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid requires constructing the quaternary center on the cyclopropane ring. The most robust industrial route proceeds via 1,1-cyclopropanedimethanol.
Protocol: From 1,1-Cyclopropanedimethanol
Reagents:
-
1,1-Cyclopropanedimethanol (Starting Material)[2]
-
Thionyl Chloride (
) or Dialkyl Sulfite[3] -
Sodium Cyanide (
) -
Sodium Hydroxide (
)
Step-by-Step Workflow:
-
Cyclic Sulfite Formation: React 1,1-cyclopropanedimethanol with thionyl chloride to form the cyclic sulfite intermediate. This activates the alcohol for nucleophilic attack without requiring double protection.
-
Conditions:
, DCM, 0°C to RT.
-
-
Ring Opening / Nitrile Formation: Treat the cyclic sulfite with Sodium Cyanide. The cyanide ion attacks one methylene carbon, opening the sulfite ring to yield the hydroxymethyl-nitrile.
-
Hydrolysis: Basic hydrolysis of the nitrile group converts it to the carboxylate.
Synthesis Flowchart
Figure 2: Industrial synthesis pathway via the cyclic sulfite intermediate, avoiding di-functionalization issues.
Applications in Drug Development
Montelukast (Singulair) Synthesis
This molecule is the direct precursor to the "thiol side chain" of Montelukast.
-
Transformation: The hydroxyl group is converted to a leaving group (Mesylate/Tosylate) and displaced by a thioacetate or hydrosulfide to yield 1-(mercaptomethyl)cyclopropaneacetic acid .
-
Role: The cyclopropane ring provides the critical "kink" that orients the acidic tail into the leukotriene receptor's polar pocket.
Peptidomimetics
In peptide design, this scaffold is used as a
-
The rigid angle mimics the
to residue turn geometry. -
It replaces flexible Gly-Gly or Ala-Ala sequences to lock bioactive conformations and improve metabolic stability against proteases.
References
-
PubChem. Compound Summary for CID 22404474: 2-[1-(hydroxymethyl)cyclopropyl]acetic acid. National Library of Medicine. Available at: [Link]
- Google Patents.Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid (US7572930B2). Describes the conversion of the hydroxy-acid to the mercapto-derivative for Montelukast.
- Google Patents.Process for the preparation of a precursor of montelukast (EP2181986A1). Details the cyclic sulfite route.
Sources
- 1. 1152996-33-2,[3,5-dichloro-2-(difluoromethoxy)phenyl]methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CN101880270A - Method for preparing 1,1-cyclopropanedimethyl cyclicsulfite - Google Patents [patents.google.com]
- 3. EP2181986A1 - Process for the preparation of a precursor of montelukast - Google Patents [patents.google.com]
- 4. snapintermediates.com [snapintermediates.com]
- 5. air.unimi.it [air.unimi.it]
- 6. No results for search term "3D-FC11557" | CymitQuimica [cymitquimica.com]
- 7. leukotriene d4 suppliers USA [americanchemicalsuppliers.com]
An In-Depth Technical Guide to 2-(1-(hydroxymethyl)cyclopropyl)acetic acid: A Key Building Block in Modern Pharmaceuticals
Executive Summary
This technical guide provides a comprehensive overview of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid, a pivotal chemical intermediate in the pharmaceutical industry. We will delve into its precise chemical identity, nomenclature, and physicochemical properties. The document elucidates the strategic importance of the cyclopropyl motif in medicinal chemistry and details the compound's primary application as a critical precursor in the synthesis of Montelukast, a widely prescribed anti-asthmatic medication. Furthermore, this guide presents a detailed synthetic protocol, outlines essential safety and handling procedures, and is grounded in authoritative references to ensure scientific integrity for researchers, chemists, and drug development professionals.
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is the foundation of all scientific and regulatory work. 2-(1-(hydroxymethyl)cyclopropyl)acetic acid is recognized by several identifiers across chemical databases and regulatory frameworks.
The systematic IUPAC name for this compound is 2-[1-(hydroxymethyl)cyclopropyl]acetic acid .[1] This name precisely describes the molecular structure, which consists of an acetic acid moiety attached to a cyclopropane ring at the same carbon that bears a hydroxymethyl group.
Common synonyms and identifiers include:
Table 1: Key Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 869066-83-1 | [1][2][3] |
| EC Number | 617-934-5 | [1] |
| PubChem CID | 22404474 | [1] |
| InChIKey | OVMNWDIMDCLADX-UHFFFAOYSA-N | [1] |
| SMILES | C1CC1(CC(=O)O)CO | [1] |
Physicochemical Properties
Understanding the physicochemical properties of a compound is critical for process development, formulation, and quality control. While extensive experimental data is not widely published, reliable computed properties provide valuable insights for laboratory work.
Table 2: Physicochemical Data for 2-(1-(hydroxymethyl)cyclopropyl)acetic acid
| Property | Value | Data Type |
| Molecular Formula | C₆H₁₀O₃ | --- |
| Molecular Weight | 130.14 g/mol | Computed[1] |
| XLogP3-AA | -0.4 | Computed[1] |
| Hydrogen Bond Donor Count | 2 | Computed[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed[1] |
| Rotatable Bond Count | 3 | Computed[1] |
Note: The properties listed are computationally derived from PubChem and should be used as a guide. Experimental validation is recommended for cGMP applications.
The Role of the Cyclopropyl Motif in Medicinal Chemistry
The inclusion of a cyclopropyl ring in a molecule is a deliberate and strategic choice in modern drug design. This small, strained ring system imparts a unique set of properties that can significantly enhance a drug candidate's profile.[4]
The rationale behind incorporating this "cyclopropyl fragment" includes:
-
Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in corresponding alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life.[4]
-
Conformational Rigidity: The ring's rigid structure reduces the number of available conformations of the molecule. This can lead to a more favorable entropic contribution to binding affinity with the target receptor and can lock the molecule into its bioactive conformation.[4]
-
Potency and Selectivity: By orienting substituents in a precise three-dimensional arrangement, the cyclopropyl ring can optimize interactions with a biological target, thereby enhancing potency and reducing off-target effects.[4]
-
Improved Physicochemical Properties: The fragment can modulate properties like pKa and lipophilicity, which can in turn influence solubility, cell permeability, and reduce efflux by transporters like P-glycoprotein.[4]
The presence of the cyclopropyl group in 2-(1-(hydroxymethyl)cyclopropyl)acetic acid is a key feature that is carried through to the final active pharmaceutical ingredient (API), contributing to its overall efficacy and pharmacokinetic profile.
Application as a Key Pharmaceutical Intermediate
The primary and most significant application of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid is as a key intermediate in the synthesis of Montelukast.[5][6] Montelukast is a potent and selective leukotriene receptor antagonist used in the treatment of asthma and seasonal allergic rhinitis.[7][8]
The synthesis of Montelukast is a multi-step process where the structural integrity of the cyclopropylacetic acid core is essential. The related compound, 2-[1-(mercaptomethyl)cyclopropyl]acetic acid, is directly incorporated to form a critical part of the final drug molecule.[6][7] 2-(1-(hydroxymethyl)cyclopropyl)acetic acid serves as a direct precursor to this mercapto derivative.
Synthetic Strategies
Several synthetic routes to 2-(1-(hydroxymethyl)cyclopropyl)acetic acid have been developed, often with the goal of improving yield, reducing costs, and enhancing safety for industrial-scale production.[5] One notable method involves a Grignard reaction, starting from a protected bromomethyl cyclopropane derivative.[5][9]
Experimental Protocol: Grignard-based Synthesis
This protocol is an illustrative example based on principles described in patent literature.[5][9] Researchers must adapt and optimize all procedures for their specific laboratory conditions and scale.
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq) and a crystal of iodine as an initiator.[9]
-
Add a small portion of anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of [1-(bromomethyl)cyclopropyl]methyl acetate (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction begins (indicated by heat evolution and disappearance of iodine color), add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Bubble dry carbon dioxide gas through the solution vigorously for 2-4 hours, ensuring the temperature does not exceed 10 °C.[5] Alternatively, pour the Grignard solution slowly over crushed dry ice.
-
Allow the mixture to warm to room temperature and stir overnight.
Step 3: Hydrolysis and Workup
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Acidify the mixture to pH 2-3 with cold 2M hydrochloric acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude intermediate, [1-(carboxymethyl)cyclopropyl]methyl acetate.
Step 4: Ester Hydrolysis
-
Dissolve the crude intermediate in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 2M hydrochloric acid.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-(1-(hydroxymethyl)cyclopropyl)acetic acid. Purification may be achieved by recrystallization or column chromatography.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(1-(hydroxymethyl)cyclopropyl)acetic acid presents several hazards.[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures & Handling:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11] If dusts or aerosols may be generated, respiratory protection may be required.
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]
Always consult the most current Safety Data Sheet (SDS) for the material before use. In case of exposure, seek immediate medical attention.
Conclusion
2-(1-(hydroxymethyl)cyclopropyl)acetic acid is a specialized chemical intermediate whose value is intrinsically linked to the strategic use of the cyclopropyl moiety in drug design. Its role as a precursor to a key side chain in the synthesis of Montelukast underscores its importance in the production of essential medicines for respiratory conditions. A thorough understanding of its chemical properties, synthetic pathways, and safety protocols is crucial for any organization involved in its handling or use, ensuring both efficient production and the safety of scientific personnel.
References
-
Chemdad Co. (n.d.). 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid. Retrieved January 31, 2026, from [Link]
- Google Patents. (n.d.). US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.
-
PubChem. (n.d.). 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid. Retrieved January 31, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1). Retrieved January 31, 2026, from [Link]
- Google Patents. (n.d.). CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.
- Google Patents. (n.d.). CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved January 31, 2026, from [Link]
-
Autech. (n.d.). The Role of 2-[1-(Mercaptomethyl)Cyclopropyl]Acetic Acid in Modern Pharmaceuticals. Retrieved January 31, 2026, from [Link]
Sources
- 1. 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid | C6H10O3 | CID 22404474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 869066-83-1 | 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid - AiFChem [aifchem.com]
- 3. arctomsci.com [arctomsci.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]
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- 11. chemicalbook.com [chemicalbook.com]
Topic: 2-(1-(hydroxymethyl)cyclopropyl)acetic acid: A Linchpin Intermediate in the Synthesis of Montelukast
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Montelukast is a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[1][2] Its commercial success has driven extensive research into optimizing its manufacturing process, making it more efficient, cost-effective, and scalable. A critical component of the Montelukast molecule is the cyclopropaneacetic acid side-chain, which is essential for its binding affinity and pharmacological activity. This guide provides an in-depth technical analysis of the synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid, a pivotal intermediate that serves as the direct precursor to the thiol-containing side-chain, 2-[1-(mercaptomethyl)cyclopropyl]acetic acid.[2][3][4] We will explore the primary synthetic pathways, delve into the causality behind experimental choices, present a detailed procedural protocol, and offer a comparative analysis of competing methodologies.
Introduction: The Strategic Importance of the Cyclopropane Moiety
The chemical structure of Montelukast is complex, comprising a quinoline core linked to a substituted phenylpropyl chain, which is ultimately tethered to a cyclopropaneacetic acid unit via a thioether linkage. The cyclopropane ring is not merely a spacer; its inherent conformational rigidity and specific stereoelectronic properties are crucial for correctly positioning the carboxylic acid group for optimal interaction with the leukotriene D4 receptor.[5] Consequently, the efficient and high-purity synthesis of this side-chain is a cornerstone of the entire Montelukast manufacturing process.
The intermediate, 2-(1-(hydroxymethyl)cyclopropyl)acetic acid (PubChem CID: 22404474), represents a key strategic milestone in the synthesis.[6] It contains both the required acetic acid moiety and a readily functionalizable hydroxymethyl group. This hydroxyl group is the site of a subsequent chemical transformation to introduce the sulfur atom, forming the thiol necessary for the final coupling reaction.[7][8] Therefore, mastering the synthesis of this hydroxyl-intermediate is paramount for any scalable Montelukast production campaign.
Core Synthetic Challenge
The primary challenge lies in the selective functionalization of a symmetrical precursor, typically 1,1-cyclopropanedimethanol. To construct the target molecule, one hydroxyl group must be transformed into a two-carbon acetic acid chain while the other remains a hydroxymethyl group (or is protected and later revealed). This requirement for differentiation is the central theme of the synthetic strategies discussed below.
Primary Synthetic Pathways
Several routes to 2-(1-(hydroxymethyl)cyclopropyl)acetic acid have been developed, largely differing in their approach to differentiating the two hydroxyl groups of the starting material. The most prevalent industrial method proceeds via a nitrile intermediate.
Pathway A: The Acetonitrile Route from 1,1-Cyclopropanedimethanol
This is the most widely documented and industrially practiced approach. It leverages the conversion of one hydroxyl group into a leaving group, followed by nucleophilic substitution with a cyanide source to introduce the precursor to the acetic acid chain.
Logical Workflow: Acetonitrile Pathway
Caption: Key transformations in the acetonitrile pathway.
-
Step 1: Regioselective Activation of the Diol: The synthesis begins with 1,1-cyclopropanedimethanol. Direct monofunctionalization is difficult. A common industrial strategy involves forming a cyclic benzylidene acetal by reacting the diol with an aldehyde. This protected intermediate can then be regioselectively opened using an N-halo succinimide (like NBS or NCS) and a radical initiator. This clever step yields a 1-(halomethyl)cyclopropanemethyl benzoate, effectively differentiating the two original hydroxyl groups—one is now a halide, and the other is protected as a benzoate ester.[9]
-
Step 2: Cyanide Displacement (Formation of the Nitrile): The resulting halo-compound is then treated with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). The cyanide anion acts as a nucleophile, displacing the halide to form 1-(benzoyloxymethyl)cyclopropane acetonitrile.[9] This step is critical as it introduces the second carbon atom required for the acetic acid side chain.
-
Step 3: Tandem Hydrolysis: The final step involves a robust hydrolysis under strong alkaline conditions, typically using aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) at elevated temperatures (reflux).[10][11] This single operation accomplishes two crucial transformations simultaneously:
Causality Behind Choices:
-
Why use a cyclic acetal? It provides a robust protecting group strategy that allows for predictable, high-yield regioselective opening, solving the problem of differentiating two identical primary alcohols.
-
Why use cyanide? It is an efficient and cost-effective C1 synthon for converting an alkyl halide into a carboxylic acid precursor (nitrile). While highly toxic and requiring stringent handling protocols, its reliability makes it suitable for controlled industrial production.[12]
-
Why strong alkaline hydrolysis? The hydrolysis of both an ester and, particularly, a nitrile requires significant activation energy. Refluxing in a strong base like KOH ensures the reaction proceeds to completion in a reasonable timeframe, making it efficient for large-scale production.[10][11]
Pathway B: The Grignard Carboxylation Route
An alternative strategy avoids the use of cyanide by employing a Grignard reaction. This pathway involves the formation of an organomagnesium compound followed by its reaction with carbon dioxide.
-
Step 1: Precursor Preparation: The synthesis starts with a mono-protected, mono-halogenated cyclopropane derivative, such as bromomethyl cyclopropyl acetate.[13]
-
Step 2: Grignard Reagent Formation: The brominated precursor is reacted with magnesium metal in an ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent.
-
Step 3: Carboxylation: This organometallic intermediate is then reacted with solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.[13]
-
Step 4: Hydrolysis: Finally, acidic workup protonates the carboxylate to yield the carboxylic acid, and the acetate protecting group is hydrolyzed under basic conditions to give the final product, 2-(1-(hydroxymethyl)cyclopropyl)acetic acid.[13]
Causality Behind Choices:
-
Why use a Grignard reaction? This method provides a classic and powerful way to form a new carbon-carbon bond for the synthesis of carboxylic acids, importantly avoiding the high toxicity of cyanide reagents.
-
Why dry ice? Solid CO₂ serves as a simple, inexpensive, and effective electrophile for the carboxylation step.
Comparative Analysis of Synthetic Routes
The choice of synthetic route in a drug development setting is dictated by a balance of efficiency, cost, safety, and scalability.
| Feature | Pathway A (Acetonitrile Route) | Pathway B (Grignard Route) |
| Starting Material | 1,1-Cyclopropanedimethanol[4] | Bromomethyl cyclopropyl acetate[13] |
| Key Reagents | N-halosuccinimide, KCN/NaCN, KOH[9][10] | Magnesium, Dry Ice (CO₂)[13] |
| Primary Hazard | High toxicity of cyanide salts.[12] | Highly reactive, moisture-sensitive Grignard reagents. |
| Scalability | Proven for large-scale industrial production. | Can be challenging due to the sensitivity of Grignard reagents. |
| Advantages | Well-established, robust, and often high-yielding. | Avoids the use of highly toxic cyanides. |
| Disadvantages | Significant safety and environmental concerns due to cyanide.[14] | Requires strictly anhydrous conditions; potential for side reactions. |
Detailed Experimental Protocol: Alkaline Hydrolysis of the Nitrile Intermediate
The following protocol is a representative example for the final step in Pathway A, based on procedures outlined in the patent literature.[10][11][15]
Reaction: Conversion of 1-(hydroxymethyl)-cyclopropane-1-acetonitrile to 2-(1-(hydroxymethyl)cyclopropyl)acetic acid.
Materials and Reagents:
-
1-(hydroxymethyl)-cyclopropane-1-acetonitrile (1.0 mol equivalent)
-
Potassium Hydroxide (KOH) (e.g., 8M aqueous solution, ~10 mol equivalents)
-
Ethanol (as co-solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (drying agent)
Experimental Workflow: Hydrolysis Protocol
Caption: Step-by-step workflow for the hydrolysis step.
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(hydroxymethyl)-cyclopropane-1-acetonitrile (e.g., 15.6 g) in ethanol (100 ml).[10][11]
-
Reagent Addition: Add the 8M aqueous potassium hydroxide solution (150 ml) to the flask.[10][11]
-
Reaction: Heat the mixture to reflux and maintain for 17-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting nitrile.[10]
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath to below 10°C. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring, monitoring the pH. Continue adding acid until the pH is below 2. The product will likely precipitate as a white solid.[10][11]
-
Extraction: Extract the acidic aqueous mixture multiple times (e.g., 4x with 125 ml each) with ethyl acetate.[11]
-
Washing and Drying: Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous sodium sulfate, then filter.
-
Isolation: Remove the ethyl acetate under reduced pressure to yield the crude 2-(1-(hydroxymethyl)cyclopropyl)acetic acid as a solid or viscous oil. Further purification can be achieved by crystallization if necessary.
Downstream Conversion: From Hydroxyl to Thiol
The value of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid lies in its role as a direct precursor to 2-[1-(mercaptomethyl)cyclopropyl]acetic acid.[2][3] This transformation is typically achieved by first converting the hydroxyl group into a better leaving group, such as a mesylate or tosylate, followed by displacement with a sulfur nucleophile like thioacetic acid or a thiourea equivalent, and subsequent hydrolysis to unmask the free thiol.[4] This thiol-containing side-chain is then deprotonated to form a dilithium dianion, which serves as the active nucleophile for the final SN2 coupling with the mesylate of the Montelukast backbone, completing the synthesis.[7]
Conclusion
The synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid is a critical and well-optimized process in the manufacturing of Montelukast. While various strategies exist, the pathway proceeding from 1,1-cyclopropanedimethanol via a nitrile intermediate remains a dominant industrial method due to its robustness and efficiency, despite the handling challenges associated with cyanide. The elegance of this route lies in the strategic use of protection and activation chemistry to overcome the inherent symmetry of the starting material. Understanding the nuances of this synthesis provides valuable insight into the practical challenges and clever solutions employed in modern pharmaceutical manufacturing.
References
-
A Process For Preparation Of Montelucast Intermediate. (n.d.). Quick Company. Retrieved from [Link]
-
Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. (2022, January 18). Eureka | Patsnap. Retrieved from [Link]
- EP1740545B1 - Process for making montelukast and intermediates therefor. (n.d.). Google Patents.
-
Process for making montelukast and intermediates therefor. (2010, November 9). Justia Patents. Retrieved from [Link]
- CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid. (n.d.). Google Patents.
-
Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. (2009, August 11). Justia Patents. Retrieved from [Link]
-
Synthesis of Montelukast. (2017, December 12). In Hazardous Reagent Substitution: A Pharmaceutical Perspective. Books Gateway. Retrieved from [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023, July 26). MDPI. Retrieved from [Link]
- CN112851630A - Production method of montelukast sodium side chain intermediate. (n.d.). Google Patents.
- EP2181986A1 - Process for the preparation of a precursor of montelukast. (n.d.). Google Patents.
- CN105541786A - Montelukast side chain intermediate and preparing method thereof. (n.d.). Google Patents.
-
20.8 Synthesis and Reactions of Esters. (2021, April 13). YouTube. Retrieved from [Link]
-
Process for the preparation of a precursor of montelukast. (2010, May 5). European Patent Office - EP 2181986 A1. Retrieved from [Link]
-
A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. (n.d.). Google Patents.
-
2-(1-(Hydroxymethyl)cyclopropyl)acetic acid | C6H10O3 | CID 22404474. (n.d.). PubChem. Retrieved from [Link]
-
New and Practical Synthesis of Montelukast Sodium, an Antiasthmatic Drug. (n.d.). Request PDF. Retrieved from [Link]
-
Process for the preparation of a precursor of montelukast - Patent 2181986. (n.d.). EPO. Retrieved from [Link]
-
Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. (n.d.). ResearchGate. Retrieved from [Link]
- CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.). Google Patents.
-
Organic CHEMISTRY. (2010, October 21). TSI Journals. Retrieved from [Link]
-
2-(1-(Mercaptomethyl)cyclopropyl)acetic Acid: A Comprehensive Overview. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
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Methodological & Application
Synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic Acid: A Detailed Guide for Pharmaceutical Intermediates
Authored by: [Your Name/Department], Senior Application Scientist
Introduction
2-(1-(hydroxymethyl)cyclopropyl)acetic acid is a pivotal building block in contemporary pharmaceutical synthesis. Its unique structural motif, featuring a strained cyclopropane ring functionalized with both a carboxylic acid and a hydroxymethyl group, imparts valuable conformational rigidity. This property can enhance the binding affinity and metabolic stability of drug candidates, making it a sought-after intermediate. Notably, this compound is a key intermediate in the synthesis of Montelukast Sodium, a widely used leukotriene receptor antagonist for the treatment of asthma.[1]
This application note provides detailed, field-proven protocols for the synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into two primary synthetic strategies, elucidating the underlying chemical principles and offering step-by-step procedures to ensure reliable and reproducible outcomes.
Strategic Approaches to Synthesis
The synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid can be approached through several strategic routes. The selection of a particular pathway is often dictated by the availability of starting materials, scalability requirements, and safety considerations. Herein, we will focus on two prominent and well-documented methods:
-
Grignard-Based Synthesis: This approach leverages the formation of a Grignar d reagent from a halo-substituted cyclopropane derivative, followed by carboxylation with carbon dioxide. It is an efficient and direct method.[2][3]
-
Multi-step Synthesis from 1,1-Cyclopropanedimethanol: This pathway involves a series of functional group transformations, starting from a readily available diol. While longer, it offers an alternative for laboratories where the Grignard precursor may not be readily accessible.[1][4]
Diagram of Synthetic Pathways
The following diagram illustrates the two primary synthetic routes discussed in this guide.
Caption: Overview of the two primary synthetic routes to 2-(1-(hydroxymethyl)cyclopropyl)acetic acid.
Protocol 1: Grignard-Based Synthesis
This protocol is adapted from patented methods and offers an efficient route to the target compound.[2][3] The core of this synthesis is the formation of a Grignard reagent, which then undergoes nucleophilic addition to carbon dioxide.
Experimental Workflow
Caption: Workflow for the Grignard-based synthesis of the target compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Quantity (Example Scale) |
| Bromomethyl cyclopropyl acetate | Not readily available | C6H9BrO2 | 20.7 g (0.1 mol) |
| Magnesium (turnings or powder) | 7439-95-4 | Mg | 2.67 g (0.11 mol) |
| Iodine (initiator) | 7553-56-2 | I2 | A small crystal |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C4H8O | 200 mL |
| Carbon Dioxide (dry) | 124-38-9 | CO2 | Excess (gas) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 12.0 g (0.3 mol) |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | As needed for pH adjustment |
| Ethyl Acetate | 141-78-6 | C4H8O2 | For extraction |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | For drying |
Step-by-Step Procedure
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small portion of anhydrous THF.
-
In the dropping funnel, prepare a solution of bromomethyl cyclopropyl acetate in anhydrous THF.
-
Add a small amount of the acetate solution to the magnesium. The initiation of the reaction is indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining acetate solution dropwise at a rate that maintains a gentle reflux. The initiation temperature is typically around 25-30°C.
-
After the addition is complete, continue stirring at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Bubble dry carbon dioxide gas through the solution with vigorous stirring. The introduction of CO2 should be controlled to maintain the reaction temperature.
-
Continue the addition of CO2 until the exothermic reaction ceases.
-
-
Hydrolysis and Work-up:
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Add a solution of sodium hydroxide in water to the mixture to hydrolyze the ester.[2]
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield 2-(1-(hydroxymethyl)cyclopropyl)acetic acid as a solid.
-
Protocol 2: Synthesis from 1,1-Cyclopropanedimethanol
Experimental Workflow
Caption: Workflow for the multi-step synthesis from 1,1-cyclopropanedimethanol.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula |
| 1,1-Cyclopropanedimethanol | 26345-66-0 | C5H10O2 |
| Thionyl Chloride | 7719-09-7 | SOCl2 |
| Triethylamine | 121-44-8 | C6H15N |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 |
| Sodium Cyanide | 143-33-9 | NaCN |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C2H6OS |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl |
Step-by-Step Procedure
-
Synthesis of the Intermediate Sulfinate:
-
Dissolve 1,1-cyclopropanedimethanol and triethylamine in dichloromethane in a flask cooled in an ice-salt bath (0-5°C).[1]
-
Slowly add thionyl chloride dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfinate intermediate.
-
-
Synthesis of 1-(Hydroxymethyl)cyclopropylacetonitrile:
-
The crude sulfinate is then reacted with sodium cyanide in a suitable solvent such as DMSO. This step displaces the sulfinate to form the nitrile.
-
The reaction temperature and time may need to be optimized. Some literature suggests elevated temperatures (e.g., 90°C) to reduce reaction time.[1]
-
-
Hydrolysis to 2-(1-(hydroxymethyl)cyclopropyl)acetic acid:
-
The resulting 1-(hydroxymethyl)cyclopropylacetonitrile is hydrolyzed under basic conditions.
-
Add the nitrile to a solution of sodium hydroxide in water.
-
Heat the mixture to reflux for several hours until the reaction is complete (ammonia evolution ceases, and the starting material is consumed as monitored by TLC or LC-MS).[1]
-
Cool the reaction mixture to 0°C and carefully acidify with hydrochloric acid to a pH of 2.[1]
-
Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by crystallization from a solvent such as n-heptane to yield the final product.[1]
-
Safety and Handling Precautions
-
Grignard Reagents: Are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations should be carried out under a dry, inert atmosphere.
-
Thionyl Chloride: Is corrosive and lachrymatory. Handle in a well-ventilated fume hood.
-
Sodium Cyanide: Is highly toxic. Handle with extreme care, using appropriate personal protective equipment. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas.
-
Corrosive Reagents: Concentrated acids and bases (HCl, NaOH) should be handled with appropriate personal protective equipment, including gloves and safety glasses.
Conclusion
The synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid is a critical step in the production of important pharmaceutical agents. The Grignard-based approach offers a direct and efficient route, while the multi-step synthesis from 1,1-cyclopropanedimethanol provides a viable alternative. The choice of method will depend on the specific needs and resources of the laboratory. By following the detailed protocols and safety precautions outlined in this application note, researchers can confidently and reproducibly synthesize this valuable intermediate for their drug discovery and development programs.
References
- 2-(1-(Hydroxymethyl)cyclopropyl)acetic Acid | High-Purity - Benchchem. (URL: )
- CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google P
- CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google P
- How to prepare and apply 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid? - FAQ - Guidechem. (URL: )
- US7271268B1 - Process for preparation of [1-(mercaptomethyl)
Sources
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- 2. CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]
- 3. CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]
- 4. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents [patents.google.com]
"2-(1-(hydroxymethyl)cyclopropyl)acetic acid" in the preparation of leukotriene receptor antagonists
Application Note & Protocols
Topic: The Strategic Role of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid in the Synthesis of Potent Leukotriene Receptor Antagonists
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
**Abstract
Leukotriene receptor antagonists are a cornerstone in the management of asthma and allergic rhinitis. A key structural motif present in highly successful antagonists, such as Montelukast, is the 2-(1-(hydroxymethyl)cyclopropyl)acetic acid moiety. This guide provides an in-depth examination of the synthesis of this critical intermediate and its subsequent elaboration into the final active pharmaceutical ingredient (API). We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the analytical methods required to ensure a robust and reproducible synthetic process. The document is structured to provide not just a series of steps, but a foundational understanding of the causality behind the experimental design, thereby empowering researchers to troubleshoot and adapt these methods.
Part 1: The CysLT1 Receptor Pathway & The Rationale for Antagonism
Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from arachidonic acid. Their physiological effects are mediated primarily through the cysteinyl leukotriene receptor 1 (CysLT1). In respiratory disorders like asthma, the binding of leukotrienes to CysLT1 receptors on airway smooth muscle cells and inflammatory cells triggers a cascade of detrimental effects, including bronchoconstriction, increased mucus secretion, and eosinophil recruitment.
Leukotriene receptor antagonists, such as Montelukast, function as competitive inhibitors at the CysLT1 receptor. They are designed to mimic the structure of the endogenous ligands, thereby blocking their binding and preventing the downstream inflammatory cascade. The unique cyclopropyl-containing side chain of Montelukast is crucial for its high binding affinity and specificity to the receptor.
Figure 1: Simplified Leukotriene Signaling Pathway and Point of Intervention.
Part 2: Synthesis of the Core Intermediate: 2-(1-(hydroxymethyl)cyclopropyl)acetic acid
The synthesis of this key intermediate is a critical multi-step process. A common and efficient route begins with diethyl malonate and involves a cyclopropanation reaction, followed by selective reduction and hydrolysis.
Figure 2: General Synthetic Workflow for the Key Intermediate.
Protocol 1: Synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid
This protocol is a representative synthesis adapted from established literature.
Step 2.1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate
-
Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add sodium ethoxide (1.2 eq) and absolute ethanol under a nitrogen atmosphere.
-
Reaction: Add diethyl malonate (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 30°C. After the addition is complete, add 1,2-dibromoethane (1.1 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature. Filter off the precipitated sodium bromide. Concentrate the filtrate under reduced pressure to remove ethanol. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude diethyl 1,1-cyclopropanedicarboxylate can be purified by vacuum distillation.
Step 2.2: Selective Mono-reduction
-
Setup: In a flask under nitrogen, dissolve the purified diester (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Reduction: Add a solution of lithium chloride (1.1 eq) in ethanol, followed by the portion-wise addition of sodium borohydride (1.5 eq) while maintaining the temperature at 0-5°C.
-
Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the disappearance of the starting material by TLC or Gas Chromatography (GC).
-
Workup: Quench the reaction carefully by adding 1 M HCl at 0°C until the pH is acidic. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude mono-alcohol, ethyl 1-(hydroxymethyl)cyclopropanecarboxylate.
Step 2.3: Homologation and Hydrolysis
-
Mesylation: Dissolve the mono-alcohol (1.0 eq) in dichloromethane and cool to 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 1-2 hours.
-
Cyanation: The resulting mesylate is carefully added to a solution of sodium cyanide (1.5 eq) in dimethyl sulfoxide (DMSO). The mixture is heated to 50-60°C for 4-6 hours.
-
Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide (4.0 eq) in water. Heat the mixture to reflux (approx. 100°C) for 8-10 hours to hydrolyze both the nitrile and the ester.
-
Isolation: Cool the reaction to room temperature and wash with an organic solvent (e.g., toluene) to remove impurities. Acidify the aqueous layer to pH 2-3 with concentrated HCl. The product, 2-(1-(hydroxymethyl)cyclopropyl)acetic acid, will precipitate. It can be collected by filtration, washed with cold water, and dried under vacuum.
Part 3: Elaboration into Montelukast
The synthesized acid is a chiral molecule, and its subsequent use in the synthesis of Montelukast requires resolution or the use of a stereospecific synthesis. For this guide, we will assume the racemic acid is used and resolution is performed at a later stage, a common strategy in many reported syntheses. The acid is coupled with a second key intermediate, methyl 2-((3(S)-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)thio)benzoate.
Figure 3: Final Stage Synthesis of Montelukast.
Protocol 2: Synthesis of Montelukast from Key Intermediates
Step 3.1: Esterification / Coupling
-
Activation: To a solution of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid (1.1 eq) in anhydrous THF, add dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0°C.
-
Coupling: To this activated mixture, add a solution of the thiol side-chain intermediate (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Workup: Filter off the dicyclohexylurea byproduct. Concentrate the filtrate and purify the residue by column chromatography to yield the coupled ester.
Step 3.2: Grignard Addition
-
Setup: Dissolve the purified ester (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -10°C.
-
Addition: Add methylmagnesium bromide (3.0 M solution in diethyl ether, 2.5 eq) dropwise, keeping the internal temperature below -5°C.
-
Monitoring: Stir the reaction for 2-4 hours at this temperature. Monitor the reaction by HPLC for the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give the crude tertiary alcohol (Montelukast free acid).
| Table 1: Summary of Reaction Parameters for Montelukast Synthesis | |
| Parameter | Value / Conditions |
| Coupling Reagents | DCC, DMAP |
| Coupling Solvent | Anhydrous THF |
| Coupling Temperature | 0°C to Room Temperature |
| Coupling Time | 18 - 24 hours |
| Grignard Reagent | Methylmagnesium Bromide |
| Grignard Solvent | Anhydrous THF |
| Grignard Temperature | -10°C to -5°C |
| Typical Overall Yield | 60-75% (from thiol intermediate) |
Part 4: Analytical Verification
A robust analytical package is essential for confirming the identity and purity of the intermediates and the final API, forming a self-validating system for the protocol.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of Montelukast and its precursors. A typical reverse-phase method would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized molecules.
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compounds.
| Table 2: Representative Analytical Data | |
| Analyte | Expected Analytical Result |
| 2-(1-(hydroxymethyl)cyclopropyl)acetic acid | ¹H NMR: Characteristic signals for cyclopropyl protons (~0.5-0.8 ppm), methylene protons of the acetic acid chain (~2.4 ppm), and methylene protons of the hydroxymethyl group (~3.5 ppm). |
| MS (ESI-): [M-H]⁻ at m/z ~143.07 | |
| Montelukast Sodium | HPLC Purity: >99.5% (using USP or equivalent method) |
| ¹H NMR: Complex spectrum showing characteristic peaks for the quinoline ring, the vinyl protons, the aromatic protons of the central phenyl ring, and the methyl groups of the tertiary alcohol. | |
| MS (ESI+): [M+H]⁺ at m/z ~586.2 |
Conclusion
The synthesis of potent leukotriene receptor antagonists like Montelukast is a multi-step process that hinges on the efficient and high-purity preparation of key building blocks. 2-(1-(hydroxymethyl)cyclopropyl)acetic acid represents one of the most critical of these intermediates. The protocols and rationale outlined in this guide provide a comprehensive framework for its synthesis and subsequent conversion to the final API. By understanding the function of each reagent and the purpose of each step, researchers can confidently implement and adapt these procedures for the development of important therapeutics.
References
-
Title: Cysteinyl leukotrienes and their receptors: a new paradigm for asthma and allergic rhinitis. Source: Annual Review of Medicine URL: [Link]
-
Title: Pharmacology of Montelukast Sodium (Singulair®), a Potent and Orally Active CysLT1 Receptor Antagonist. Source: Canadian Journal of Physiology and Pharmacology URL: [Link]
-
Title: Design and synthesis of potent and orally active leukotriene D4 receptor antagonists. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A practical and efficient synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid, a key intermediate for the synthesis of montelukast. Source: Organic Process Research & Development URL: [Link]
- Title: Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid and derivatives thereof.
-
Title: An Improved Process for the Preparation of Montelukast. Source: Synthetic Communications URL: [Link]
Troubleshooting & Optimization
Optimizing "2-(1-(hydroxymethyl)cyclopropyl)acetic acid" synthesis yield
Technical Support Center: High-Fidelity Synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic Acid
Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Process Troubleshooting
Executive Summary: The "Hidden" Yield Killer
If you are experiencing inconsistent yields (ranging from 30% to 70%) or "disappearing" product during workup, the culprit is likely not your reaction conversion, but your isolation thermodynamics .
2-(1-(hydroxymethyl)cyclopropyl)acetic acid contains both a hydroxyl group and a carboxylic acid on a rigid cyclopropane scaffold. This geometry forces the groups into proximity, creating a high thermodynamic drive toward intramolecular lactonization , forming 2-oxaspiro[2.4]heptan-4-one .
The Core Challenge:
-
Open Form (Desired): Soluble in polar organic solvents, but highly water-soluble as a salt.
-
Closed Form (Lactone): Neutral, non-polar, often volatile or oily.
-
The Trap: Acidic workups (pH < 3) drive the equilibrium toward the lactone. If you analyze for the acid but have formed the lactone, your calculated "yield" of the acid will be near zero.
Module 1: Critical Mechanism & Equilibrium Control
To optimize yield, you must treat the workup as a kinetic suppression of the lactone.
Figure 1: The thermodynamic trap. Acidification drives the target toward the spiro-lactone. Yield optimization requires arresting the process at the green node.
Module 2: Optimized Synthetic Protocol
Recommended Route: Alkaline Hydrolysis of 1-(hydroxymethyl)cyclopropaneacetonitrile.[1] Why this route? It avoids the over-reduction risks associated with anhydride reductions and offers better scalability than Grignard carboxylations.
Step-by-Step Methodology
1. Hydrolysis (The Easy Part)
-
Reagents: Starting Nitrile (1.0 eq), KOH (2.5 eq), Methanol/Water (1:1 v/v).
-
Condition: Reflux (approx. 75-80°C) for 4-6 hours.
-
Checkpoint: Monitor Ammonia (
) evolution. Reaction is complete when ammonia cessation is observed. -
In-Process Control (IPC): TLC (MeOH:DCM 1:9). The nitrile spot (
) should disappear; a baseline spot (salt) appears.
2. The Critical Workup (The Yield Maker)
-
Solvent Strip: Remove Methanol under reduced pressure.[1] Do not heat above 45°C.
-
Wash: Extract the aqueous residue with Dichloromethane (DCM) to remove unreacted non-polar impurities. Discard organic layer.
-
Acidification (CRITICAL):
-
Cool the aqueous phase to 0–5°C (Ice/Salt bath).
-
Use Dilute HCl (2N) , not concentrated.
-
Add acid dropwise with vigorous stirring.
-
Stop at pH 3.5 – 4.0. Do NOT go to pH 1.
-
Reasoning: At pH 1, the rate of lactonization accelerates 100x. At pH 4, the carboxylic acid is protonated enough to extract, but the lactonization kinetics are sluggish.
-
3. Isolation
-
Extraction: Immediately extract with Ethyl Acetate (EtOAc) (3x volumes).
-
Salt Formation (Yield Lock): instead of evaporating to a potentially unstable oil, convert immediately to the Dicyclohexylamine (DCHA) salt .
-
Add DCHA (1.1 eq) to the EtOAc solution.
-
Stir at 0°C. The salt precipitates as a stable solid.
-
Filtration: Filter and wash with cold EtOAc.
-
Module 3: Troubleshooting Guide (FAQ)
Q1: My NMR shows a mixture of products. How do I distinguish the Acid from the Lactone?
Use 1H NMR (DMSO-d6) to diagnose your "yield loss."
| Feature | Open Hydroxy-Acid (Target) | Spiro-Lactone (Impurity) |
| -CH2-O- Protons | Singlet | Singlet |
| -CH2-CO- Protons | Singlet | Singlet |
| Exchangeable Protons | Broad singlets (OH and COOH) | None (unless wet) |
| Solubility | Soluble in Water/Methanol | Insoluble in Water, Soluble in DCM |
Q2: I obtained a low mass recovery after extraction. Where is it?
If you didn't form the lactone, your product is likely still in the water.
-
Cause: The hydroxy-acid is small and polar. Partition coefficient (
) is low. -
Fix: Saturate the aqueous phase with NaCl (Salting out) before extraction. Use THF/EtOAc (1:1) instead of pure EtOAc for better extraction efficiency.
Q3: Can I recover the product if it has already lactonized?
Yes.
-
Dissolve the lactone oil in MeOH/Water.
-
Add 1.1 eq NaOH.
-
Stir at room temperature for 1 hour (opens the ring).
-
Repeat the Controlled Acidification (Module 2, Step 2) carefully.
Module 4: Process Logic & Diagnostics
Use this flow to diagnose yield failures.
Figure 2: Diagnostic flowchart for low-yield scenarios.
References
-
Process for Preparation of Montelukast Intermediate. Patent IN200500949. Describes the hydrolysis of 1-(hydroxymethyl)cyclopropane acetonitrile and pH control strategies. 1
-
Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid. Patent CN112624921A. Details the Grignard carboxylation route as an alternative to nitrile hydrolysis. 2[1][3][4][5][6]
-
Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Sciforum. Discusses the isolation of the acid via Dicyclohexylamine (DCHA) salt to improve stability and purity. 7[1][3][4][5][6][7][8][9][10]
-
Process for the manufacture of an optically active lactone of a cyclopropane-carboxylic acid. European Patent EP0149289.[10] Provides background on the oxidative cleavage and lactonization kinetics of cyclopropane derivatives. 10
Sources
- 1. A Process For Preparation Of Montelucast Intermediate [quickcompany.in]
- 2. CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. asianpubs.org [asianpubs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rushim.ru [rushim.ru]
- 7. sciforum.net [sciforum.net]
- 8. Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 10. data.epo.org [data.epo.org]
Technical Support Center: Synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the synthesis of this valuable building block. As a key intermediate in the synthesis of pharmaceuticals like Montelukast, a robust and reproducible synthetic protocol is crucial.[1] This guide is structured to help you navigate the common challenges, understand the underlying chemical principles, and optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid. The problems are presented in a question-and-answer format to directly tackle the challenges you might be facing in the lab.
Issue 1: Low or No Yield in the Grignard-Based Synthesis
Question: I am attempting to synthesize 2-(1-(hydroxymethyl)cyclopropyl)acetic acid via the Grignard route, starting from bromomethyl cyclopropyl acetate. My yields are consistently low, or the reaction fails to initiate. What are the likely causes and how can I troubleshoot this?
Answer: The Grignard-based synthesis is a popular and effective method, but its success hinges on the careful execution of several critical steps.[2][3] Low yields or initiation failure can typically be traced back to a few key areas:
Workflow for Troubleshooting Grignard Reaction Issues
Caption: Troubleshooting workflow for the Grignard-based synthesis.
Detailed Troubleshooting Steps:
-
Magnesium Activation: The surface of magnesium turnings can oxidize, preventing the reaction from starting.
-
Protocol: Before adding the bromomethyl cyclopropyl acetate, gently heat the magnesium in the reaction flask under an inert atmosphere to drive off any moisture. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to chemically activate the magnesium surface.[2]
-
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.
-
Initiation Temperature: The initiation of the Grignard reaction can be sluggish.
-
Protocol: A gentle warming of the flask may be necessary to start the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled rate. A typical initiation temperature is between 25-30 °C.[2]
-
-
Carbon Dioxide Addition: The carboxylation step is critical for forming the desired carboxylic acid.
-
Protocol: Use freshly crushed dry ice or bubble dry carbon dioxide gas through the reaction mixture. The addition should be done at a low temperature (e.g., -78 °C) to minimize side reactions. Ensure efficient stirring to allow for good mixing of the viscous Grignard reagent with the carbon dioxide.
-
-
Hydrolysis and Workup: The final hydrolysis step quenches the reaction and protonates the carboxylate.
-
Protocol: Slowly add the reaction mixture to a cold acidic solution (e.g., 1M HCl) with vigorous stirring. The pH should be adjusted to be acidic to ensure the complete protonation of the carboxylic acid for efficient extraction.[2]
-
Issue 2: Challenges with the Cyanide-Based Synthesis Route
Question: I am using the cyanide displacement route to synthesize 2-(1-(hydroxymethyl)cyclopropyl)acetonitrile, followed by hydrolysis. I am concerned about the toxicity of cyanide and am also observing incomplete hydrolysis and side products. How can I improve this process?
Answer: The cyanide-based route is a viable alternative, but it presents its own set of challenges, most notably the handling of highly toxic cyanide reagents and the potential for incomplete hydrolysis or unintended side reactions.[1][4]
Key Considerations and Troubleshooting:
-
Cyanide Reagent and Safety: Sodium or potassium cyanide are typically used.[4]
-
Safety Protocol: All manipulations involving cyanide must be performed in a well-ventilated fume hood. A dedicated cyanide waste stream should be established, and a quench solution (e.g., bleach) should be readily available.[4]
-
-
Displacement Reaction Conditions: The displacement of a halide with cyanide is an SN2 reaction.
-
Hydrolysis of the Nitrile: The hydrolysis of the nitrile to the carboxylic acid can be challenging, especially in the presence of the hydroxyl group.
-
Protocol: Both acidic and basic conditions can be used for hydrolysis. However, harsh conditions can lead to side reactions, including dehydration or rearrangement of the cyclopropylcarbinol moiety. A two-step hydrolysis, first to the amide under controlled acidic or basic conditions, followed by hydrolysis to the carboxylic acid, can sometimes provide better results.
-
Decision Tree for Nitrile Hydrolysis
Caption: Decision-making workflow for the hydrolysis of the nitrile intermediate.
Issue 3: Difficulty in Product Purification and Isolation
Question: I am having trouble purifying the final product, 2-(1-(hydroxymethyl)cyclopropyl)acetic acid. It is an oil or a low-melting solid, and I am struggling with crystallization. What are the best practices for purification?
Answer: The purification of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid can be challenging due to its physical properties. The presence of both a carboxylic acid and a hydroxyl group makes it quite polar and hygroscopic.
Purification Strategies:
| Method | Protocol | Advantages | Disadvantages |
| Solvent Extraction | After acidic workup, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.[2] Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[2] | Good for initial isolation from the reaction mixture. | May not remove all impurities. |
| Crystallization | If the product is obtained as an oil, try to induce crystallization by dissolving it in a minimal amount of a hot solvent (e.g., toluene, ethyl acetate/heptane mixture) and then cooling slowly. Seeding with a small crystal of pure product can be beneficial. | Can provide high purity product. | The product may be difficult to crystallize. |
| Column Chromatography | For small-scale purification, silica gel chromatography can be effective. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid can be used. | Can separate closely related impurities. | Can be time-consuming and may lead to product loss on the column. |
Pro-Tip: If you are consistently obtaining an oil, ensure that all water has been removed during the workup and that the solvents used for purification are anhydrous. The presence of even small amounts of water can inhibit crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the main starting materials for the synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid, and what are their common synthesis routes?
A1: The most common starting materials are derivatives of 1,1-cyclopropanedimethanol.
-
1,1-Cyclopropanedimethanol: This can be synthesized from diethyl malonate and 1,2-dibromoethane, followed by reduction.
-
Bromomethyl cyclopropyl acetate: This is often prepared from 1,1-cyclopropanedimethanol through a series of protection and bromination steps.[2][3]
Q2: Are there any known side reactions to be aware of during the synthesis?
A2: Yes, several side reactions can occur:
-
Ring Opening: The cyclopropane ring is strained and can be susceptible to opening under harsh acidic or basic conditions, or at high temperatures. This is a particular concern during the hydrolysis of the nitrile.
-
Wurtz Coupling: In the Grignard synthesis, dimerization of the bromomethyl cyclopropyl acetate can occur, leading to a biphenyl-type byproduct.
-
Over-reduction: If a reduction step is involved in the synthesis of the starting material (e.g., from a diester), over-reduction to the diol can be a problem if not carefully controlled.
Q3: What are the recommended analytical techniques for monitoring the reaction and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are suitable for monitoring the progress of the reaction.
-
Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H stretch of the alcohol and carboxylic acid, C=O stretch of the carboxylic acid).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[2]
-
Q4: Can you provide a general, step-by-step protocol for the Grignard-based synthesis?
A4: The following is a generalized protocol based on literature procedures.[2][3] Specific quantities and conditions should be optimized for your particular setup.
Experimental Protocol: Grignard-Based Synthesis
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine and gently heat the flask under a stream of nitrogen.
-
Add a small portion of a solution of bromomethyl cyclopropyl acetate in anhydrous THF via the dropping funnel.
-
Once the reaction initiates (as evidenced by a color change and gentle refluxing), add the remaining solution of bromomethyl cyclopropyl acetate dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
-
-
Carboxylation:
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add crushed dry ice to the reaction mixture with vigorous stirring.
-
Allow the mixture to slowly warm to room temperature.
-
-
Workup and Isolation:
-
Pour the reaction mixture into a cold solution of 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by crystallization or column chromatography as described in the troubleshooting section.
-
References
- CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google P
- CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google P
- CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google P
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]
- 3. CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]
- 4. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
"2-(1-(hydroxymethyl)cyclopropyl)acetic acid" synthesis by-products and impurities
Technical Support Center: 2-(1-(hydroxymethyl)cyclopropyl)acetic acid Synthesis
Topic: Synthesis, Impurity Profiling, and Troubleshooting for 2-(1-(hydroxymethyl)cyclopropyl)acetic acid (CAS: 869066-83-1). Role: Senior Application Scientist.
Introduction: The "Hidden" Equilibrium
Welcome to the technical guide for 2-(1-(hydroxymethyl)cyclopropyl)acetic acid . If you are synthesizing this compound, you are likely working on the side-chain installation for Montelukast (Singulair) or developing novel leukotriene receptor antagonists.
This molecule appears deceptively simple—a cyclopropane ring with geminal hydroxymethyl and acetic acid groups. However, its behavior is dominated by a thermodynamic trap: the intramolecular lactonization to 3-oxabicyclo[3.1.0]hexan-2-one . As a process chemist, you are not just fighting for yield; you are fighting an equilibrium that favors the lactone under acidic or thermal stress.
This guide breaks down the synthesis, the critical impurity profile, and the specific troubleshooting steps required to isolate the open-chain hydroxy acid in high purity.
Module 1: Synthesis & Impurity Pathways
The industrial standard synthesis typically proceeds via the alkaline hydrolysis of 1-(hydroxymethyl)cyclopropylacetonitrile . This route is preferred over acid hydrolysis to prevent premature lactonization.
The Critical Pathway Diagram
The following diagram illustrates the synthesis flow and the branching points where key impurities (Lactone, Amide, Dimer) are generated.
Figure 1: Reaction pathway showing the reversible equilibrium between the target hydroxy acid and the lactone impurity, alongside irreversible degradation paths.
Module 2: Impurity Profile & Analytical Markers
Understanding your HPLC/GC traces is vital. The table below summarizes the specific impurities you will encounter.
| Impurity Name | Structure Description | Origin/Cause | Detection/Behavior |
| Impurity A (Lactone) | 3-oxabicyclo[3.1.0]hexan-2-one | Intramolecular Cyclization. Occurs if the workup pH drops below 4.5 or during thermal drying. | GC/HPLC: Elutes later than the acid (less polar). IR: Distinct lactone C=O stretch (~1770 cm⁻¹). |
| Impurity B (Amide) | 2-(1-(hydroxymethyl)cyclopropyl)acetamide | Incomplete Hydrolysis. The nitrile hydrolyzes to amide first, then acid. | HPLC: Elutes earlier than the lactone. Persists if reaction time is too short or base concentration too low. |
| Impurity C (Dimer) | Linear ester dimer | Intermolecular Esterification. Occurs during concentration of the free acid form. | GPC/HPLC: Broad peak or shoulder on the main peak. Increases with concentration. |
| Impurity D (Nitrile) | Starting Material | Unreacted SM. | GC: Sharp peak. IR: Nitrile stretch (~2240 cm⁻¹). |
Module 3: Troubleshooting & FAQs
This section addresses real-world scenarios encountered in the lab.
Scenario 1: The "Disappearing" Product
User: "I acidified my reaction mixture to pH 1 to extract the product, but my yield is low and I see a new non-polar peak."
Scientist's Diagnosis: You have inadvertently pushed the equilibrium toward Impurity A (Lactone) . The 5-membered lactone ring is thermodynamically favored in acidic conditions because the hydroxy group and carboxylic acid are in a perfect gamma position on the rigid cyclopropane scaffold.
Protocol Fix:
-
Avoid Strong Acidification: Do not acidify below pH 4.5–5.0 during workup if possible.
-
Lactone Hydrolysis: If the lactone has formed, treat the organic layer with dilute NaOH (pH 12) to reopen the ring, then carefully re-acidify.
-
Extraction Strategy: Instead of extracting the free acid (which requires low pH), consider isolating the product as a salt (e.g., Sodium or Dicyclohexylamine salt) directly from the aqueous phase or by salting out.
Scenario 2: Persistent Amide Intermediate
User: "I see a persistent peak at RRT 0.85 that won't disappear even after refluxing for 12 hours."
Scientist's Diagnosis: The hydrolysis of the Amide (Impurity B) to the acid is the rate-limiting step. The cyclopropane ring provides steric hindrance, making the amide carbonyl less accessible to nucleophilic attack.
Protocol Fix:
-
Increase Base Strength: Switch from NaOH to KOH or increase concentration to >20% w/v.
-
Temperature: Ensure the internal temperature is maintained >90°C.
-
Phase Transfer Catalyst: Add a catalytic amount of Tetrabutylammonium bromide (TBAB) if the system is heterogeneous.
Scenario 3: Ring Opening
User: "I see multiple small impurity peaks and the solution turned yellow."
Scientist's Diagnosis: The cyclopropane ring has high ring strain (~27 kcal/mol). Strong mineral acids (HCl, H2SO4) or high heat can trigger ring opening, leading to acyclic alkene derivatives.
Protocol Fix:
-
Acid Choice: Use weaker acids for pH adjustment (e.g., Acetic acid or dilute Phosphoric acid) instead of conc. HCl.
-
Temperature Control: Never distill the free acid at atmospheric pressure. It will decompose.
Module 4: Validated Isolation Protocol
To avoid the lactone trap, use this "Self-Validating" isolation method.
-
Hydrolysis: Reflux Nitrile in 20% NaOH until HPLC shows <0.5% Amide.
-
Workup (The "Salt" Trick):
-
Cool to room temperature.
-
Wash the alkaline solution with Dichloromethane (DCM) to remove non-polar impurities (unreacted nitrile).
-
Do NOT acidify to pH 1.
-
Adjust pH to ~8.0.
-
Add Dicyclohexylamine (DCHA) .
-
The DCHA salt of the hydroxy acid often precipitates or can be extracted. This locks the molecule in the "open" form, preventing lactonization.
-
-
Validation: Check the IR of the solid. You should see carboxylate bands (1550–1610 cm⁻¹) and no lactone band (1770 cm⁻¹).
References
-
Sigma-Aldrich. Product Specification: 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid. CAS No. 869066-83-1.[1][2] Link
-
PubChem. Compound Summary: 2-[1-(hydroxymethyl)cyclopropyl]acetic acid.[2] CID 22404474.[2][3] Link
-
BenchChem. Impurity Profile for Montelukast Intermediates. Link
-
Google Patents. Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid (Montelukast Intermediate). US Patent 7,572,930. (Describes the handling of the cyclopropyl acetic acid scaffold). Link
-
Thermo Fisher Scientific. 3-Oxabicyclo[3.1.0]hexane-2,4-dione Properties. (Relevant for understanding the cyclized anhydride/lactone derivatives). Link
Sources
Technical Support Center: Purification of 2-(1-(hydroxymethyl)cyclopropyl)acetic Acid
Welcome to the dedicated technical support center for the purification of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid (CAS No: 869066-83-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with isolating this valuable building block. As a bifunctional molecule containing both a carboxylic acid and a primary alcohol on a strained cyclopropane ring, its purification requires a nuanced approach to avoid impurity formation and degradation.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your critical applications, such as the synthesis of Montelukast Sodium.[1]
Understanding the Molecule: Key Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid is fundamental to developing a robust purification strategy.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₁₀O₃ | [2] |
| Molecular Weight | 130.14 g/mol | [2] |
| Appearance | Typically an oil | [1] |
| Density | ~1.27 g/cm³ | [1] |
| pKa (Predicted) | 4.76 ± 0.10 | [3] |
| Boiling Point | Not readily available; prone to decomposition | Inferred from structural properties |
| Solubility | Soluble in methanol and likely other polar organic solvents. Limited solubility in nonpolar solvents. | [3] |
Purification Workflow Overview
The general strategy for purifying 2-(1-(hydroxymethyl)cyclopropyl)acetic acid from a crude reaction mixture involves a series of logical steps designed to remove specific types of impurities.
Caption: General purification workflow for 2-(1-(hydroxymethyl)cyclopropyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: The impurity profile is highly dependent on the synthetic route employed.
-
Grignard Route Impurities: If your synthesis involves a Grignard reaction with bromomethyl cyclopropane and CO₂, potential impurities include unreacted starting materials and byproducts from the Grignard reagent, such as homo-coupling products.[1]
-
Cyanide Route Impurities: Syntheses proceeding through a cyanide intermediate may contain residual cyanide salts or hydrolysis byproducts.[1]
-
General Impurities: Regardless of the route, you may encounter residual solvents (e.g., THF, diethyl ether, ethyl acetate), and water.[4]
Q2: My final product is a persistent oil and won't crystallize. What should I do?
A2: The oily nature of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid can make crystallization challenging.[1] Here are several strategies to induce crystallization:
-
High Purity is Key: Ensure the oil is as pure as possible before attempting crystallization. Residual solvents or impurities can act as cryoprotectants. Consider an extra aqueous wash or a quick pass through a short plug of silica gel.
-
Solvent Screening: Experiment with various solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble at room temperature or below. Consider solvent mixtures such as ethyl acetate/heptane, or acetone/hexane.
-
Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the supersaturated solution.
-
Slow Cooling: Allow the saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid rapid cooling, which can lead to oiling out.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can create nucleation sites for crystal growth.
Q3: I'm observing a loss of product during workup. Where might it be going?
A3: Product loss can occur at several stages:
-
Incomplete Extraction: Due to the presence of both a polar alcohol and a carboxylic acid, the compound has some water solubility, especially if the aqueous phase is basic. Ensure the aqueous layer is acidified to a pH of 1-2 with an acid like HCl before extraction to protonate the carboxylate and drive the product into the organic layer.[5]
-
Emulsion Formation: The bifunctional nature of the molecule can lead to the formation of emulsions during liquid-liquid extraction. To break emulsions, you can add brine or a small amount of a different organic solvent.
-
Volatility: While not highly volatile, some product may be lost during solvent removal under high vacuum, especially if excessive heat is applied.
Troubleshooting Guide
Problem 1: Low Purity After Initial Workup (<95%)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Analyze the crude product by TLC, LC-MS, or ¹H NMR to identify starting materials. | Optimize reaction conditions (time, temperature, stoichiometry). |
| Inefficient Extraction | Check the pH of the aqueous layer after extraction. | Acidify the aqueous layer to pH 1-2 before extraction to ensure the carboxylic acid is fully protonated.[5] |
| Presence of Water-Soluble Byproducts | Wash the organic layer with brine and re-analyze. | Perform multiple washes of the organic phase with dilute acid, then water, and finally brine. |
Problem 2: Product Discoloration (Yellow to Brown Oil)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Thermal Degradation | Did the reaction or solvent removal involve high temperatures? | Avoid excessive heat during workup and concentration. Use a rotary evaporator with a water bath temperature below 40°C. |
| Residual Acid/Base from Reaction | Check the pH of the crude product. | Neutralize the crude product with a mild aqueous wash (e.g., saturated sodium bicarbonate if acidic, or dilute ammonium chloride if basic) before concentration. |
| Oxidation | Was the reaction performed under an inert atmosphere? | If sensitive reagents were used, ensure all steps are performed under nitrogen or argon. |
Problem 3: Formation of Side Products
The bifunctional nature of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid makes it susceptible to certain side reactions, especially under harsh conditions.
Caption: Potential side reactions of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid.
-
Intramolecular Esterification (Lactone Formation):
-
Cause: Heating in the presence of an acid catalyst can lead to the formation of a six-membered lactone.
-
Prevention: Avoid strong acidic conditions and high temperatures during purification. If acidic conditions are necessary, perform the steps at low temperatures.
-
-
Decarboxylation:
-
Cause: The cyclopropane ring can be susceptible to opening at high temperatures, which can be followed by decarboxylation.[1]
-
Prevention: Maintain temperatures below 100°C during all purification steps.
-
-
Intermolecular Esterification (Dimer/Oligomer Formation):
-
Cause: Under strongly dehydrating conditions, the alcohol of one molecule can react with the carboxylic acid of another.
-
Prevention: Avoid the use of strong dehydrating agents like concentrated sulfuric acid at elevated temperatures.
-
Experimental Protocols
Protocol 1: Standard Extraction and Crystallization
This protocol is adapted from patent literature and is a good starting point for obtaining high-purity material.[4][5]
-
Quench and Acidify: After the reaction is complete, cool the reaction mixture to 0-10°C. Slowly add a saturated aqueous solution of ammonium chloride to quench any reactive species. Adjust the pH of the aqueous layer to 1-2 using 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash: Combine the organic layers and wash with water (1 x volume), followed by brine (1 x volume).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and wash the drying agent with a small amount of fresh ethyl acetate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30-40°C.
-
Crystallization: Dissolve the resulting oil in a minimal amount of a suitable hot solvent (e.g., ethyl acetate). Slowly add a non-polar solvent (e.g., heptane or hexane) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
Protocol 2: Chromatographic Purification
For instances where crystallization fails or very high purity is required, column chromatography can be employed.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity will need to be optimized based on TLC analysis. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.
-
Procedure:
-
Dissolve the crude oil in a minimal amount of dichloromethane or the mobile phase.
-
Load the solution onto the pre-equilibrated silica gel column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
- CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.
- CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.
-
2-(1-(Hydroxymethyl)cyclopropyl)acetic acid | C6H10O3 | CID 22404474. PubChem. [Link]
Sources
- 1. 2-(1-(Hydroxymethyl)cyclopropyl)acetic Acid|High-Purity|CAS 869066-83-1 [benchchem.com]
- 2. 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid | C6H10O3 | CID 22404474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid | 162515-68-6 [chemicalbook.com]
- 4. CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]
- 5. CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid
This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges in the purification of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid (CAS No: 869066-83-1). As a critical building block in the synthesis of pharmaceuticals like Montelukast, its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] This document provides field-proven insights, troubleshooting protocols, and a foundational understanding of the purification science for this unique molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid?
A1: The impurity profile is highly dependent on the synthetic route. A common method involves a Grignard reaction with a bromomethyl cyclopropane derivative followed by carboxylation and hydrolysis.[1][2]
Primary Impurity Classes:
-
Unreacted Starting Materials: Such as bromomethyl cyclopropyl acetate or related precursors.
-
Reaction Intermediates: Incomplete hydrolysis can leave residual ester intermediates (e.g., the methyl or ethyl ester of the target molecule).
-
Side-Reaction Products: Decarboxylation of the target molecule under excessive heat or harsh basic conditions can yield 1-(hydroxymethyl)cyclopropane.[1]
-
Process-Related Impurities: Solvents used in the reaction or workup (e.g., THF, diethyl ether, ethyl acetate) and excess reagents.
Q2: What is the most effective method for a quick, initial purity assessment?
A2: Thin-Layer Chromatography (TLC) is the most efficient initial technique. Due to the compound's polarity from the carboxylic acid and hydroxyl groups, a polar mobile phase is required.
-
Recommended TLC System:
-
Plate: Silica gel 60 F254
-
Mobile Phase (Eluent): A mixture of Ethyl Acetate (EtOAc) and Hexane, often with a small amount of acetic acid (AcOH) to ensure sharp spots for the carboxylic acid. Start with a 70:30 EtOAc/Hexane + 1% AcOH mixture and adjust as needed.
-
Visualization: UV light (254 nm) if the impurities are UV-active, and staining with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) for visualization of the alcohol group.
-
Q3: Is recrystallization a viable purification method for this compound?
A3: Yes, recrystallization is highly effective for removing non-polar impurities and for bulk purification, provided the crude material is sufficiently pure (>85-90%) and crystalline. The challenge lies in selecting an appropriate solvent system that leverages the compound's polarity.[3] A single solvent is often insufficient; a binary solvent system is typically required.[4]
Refer to the Recrystallization Solvent Selection Table in Section 3 for specific recommendations.
Q4: When should I choose column chromatography over recrystallization?
A4: The decision depends on the purity of the crude material and the nature of the impurities.
-
Choose Recrystallization when:
-
The crude purity is high (>90%).
-
The primary impurities have significantly different polarities from the product.
-
You are working on a larger scale where chromatography would be costly and time-consuming.[5]
-
-
Choose Column Chromatography when:
-
The crude purity is low (<90%).
-
Impurities have polarities very similar to the product (i.e., they co-crystallize).
-
A very high purity level (>99.5%) is required for an analytical standard or a critical synthetic step.[1]
-
Troubleshooting Guide: Common Purification Issues
Problem 1: My final product is an oil or a waxy solid, not a crystalline powder.
-
Primary Cause: This "oiling out" phenomenon typically occurs due to the presence of residual solvents or low-melting point impurities that act as a eutectic mixture, depressing the melting point.[3]
-
Troubleshooting Protocol:
-
Solvent Removal: Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating (~30-40°C), to remove all residual solvents from the workup (like ethyl acetate or dichloromethane).
-
Trituration:
-
Place the oily product in a flask.
-
Add a small amount of a non-polar solvent in which the desired product is insoluble, but the oily impurities are soluble (e.g., cold hexane, diethyl ether, or a mixture).
-
Stir or sonicate the mixture vigorously. The desired compound should precipitate as a solid.
-
Filter the solid, wash with more cold non-polar solvent, and dry under vacuum.
-
-
Re-evaluate Recrystallization Solvent: If trituration fails, your chosen recrystallization solvent may be too good. The compound should be sparingly soluble in the cold solvent.[4]
-
Problem 2: Recrystallization results in very low recovery/yield.
-
Primary Cause: The most common reasons are using too much solvent, cooling the solution too quickly, or choosing a solvent in which the compound has high solubility even when cold.
-
Troubleshooting Protocol:
-
Minimize Solvent Volume: During the heating phase of recrystallization, add the hot solvent portion-wise just until the compound fully dissolves. An excess of solvent will keep a significant portion of your product in solution even after cooling.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then move it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.
-
Solvent System Optimization: Consult the table below. If using a binary system like Ethyl Acetate/Hexane, dissolve the compound in a minimum of hot EtOAc and then add Hexane dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of hot EtOAc to clarify, then allow to cool slowly.
-
Problem 3: HPLC analysis shows co-eluting impurities after column chromatography.
-
Primary Cause: The mobile phase (eluent) lacks the selectivity to resolve your product from a structurally similar impurity. For carboxylic acids, peak tailing can also mask small impurities.
-
Troubleshooting Protocol:
-
Introduce an Acidic Modifier: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., Ethyl Acetate/Hexane). This suppresses the deprotonation of the product's carboxylic acid group on the silica surface, resulting in sharper peaks and often improving resolution.
-
Decrease Polarity Gradient Steepness: If using a gradient elution, make it shallower around the point where your compound elutes. A slower change in solvent polarity increases the interaction time with the stationary phase, enhancing separation.
-
Change Solvent Selectivity: Replace one of the mobile phase components with a solvent of similar polarity but different chemical properties. For example, if using Ethyl Acetate/Hexane, try a system with Dichloromethane/Methanol. This alters the specific interactions between the analytes, stationary phase, and mobile phase, which can resolve co-eluting peaks.
-
Detailed Protocols & Data
Data Table 1: Recrystallization Solvent System Selection
| Solvent System (v/v) | Suitability | Key Considerations |
| Ethyl Acetate / Hexane | Excellent | Highly recommended. Dissolve crude solid in a minimum of hot ethyl acetate, then add hexane as the anti-solvent until cloudy.[6] |
| Acetone / Water | Good | Useful for polar impurities. Dissolve in hot acetone, add water dropwise. Can be prone to oiling out if cooled too quickly.[7] |
| Methanol / Water | Good | Similar to acetone/water. Methanol is a very strong solvent, so use sparingly.[7] |
| Toluene | Fair | Can work for less polar impurities. Higher boiling point requires care.[3] |
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed for purifying crude material to >98% purity.
-
Column Packing:
-
Select a silica gel column appropriate for your sample size (typically a 40-100x mass ratio of silica to crude product).
-
Wet pack the column using a non-polar solvent mixture (e.g., 10% Ethyl Acetate in Hexane). Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder (this is called "dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 20% EtOAc in Hexane + 0.5% AcOH).
-
Gradually increase the polarity of the mobile phase (e.g., increase to 50% EtOAc, then 70% EtOAc). A step gradient is often effective.
-
Collect fractions (5-10 mL each) and monitor them by TLC.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate.
-
Combine the fractions that contain the pure product (single spot on TLC with the correct Rf value).
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to obtain the final, purified product.
-
Visualization of Purification Workflow
Diagram 1: General Purification & Analysis Workflow
This diagram outlines the logical steps from receiving a crude product to obtaining a certified, pure compound.
Caption: Decision workflow for purifying 2-(1-(hydroxymethyl)cyclopropyl)acetic acid.
Diagram 2: Troubleshooting Impurity Removal
This decision tree helps diagnose and solve common impurity issues identified by an initial analytical screen.
Caption: Troubleshooting guide for selecting a purification strategy based on impurity polarity.
References
-
University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid. Retrieved from [Link]
-
Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Retrieved from [Link]
-
BioProcess International. (2016). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. Retrieved from [Link]
- Google Patents. (2020). CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.
Sources
- 1. 2-(1-(Hydroxymethyl)cyclopropyl)acetic Acid|High-Purity|CAS 869066-83-1 [benchchem.com]
- 2. CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
"2-(1-(hydroxymethyl)cyclopropyl)acetic acid" stability and degradation pathways
Welcome to the technical support center for 2-(1-(hydroxymethyl)cyclopropyl)acetic acid (CAS No: 869066-83-1). This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with this versatile building block.
Introduction
2-(1-(hydroxymethyl)cyclopropyl)acetic acid is a valuable intermediate in pharmaceutical synthesis, notably in the preparation of drugs like Montelukast.[1][2] Its structure, containing a strained cyclopropane ring, a primary alcohol, and a carboxylic acid, presents unique stability considerations.[1] This guide provides a comprehensive overview of its stability profile and potential degradation pathways to ensure the integrity of your experiments and synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(1-(hydroxymethyl)cyclopropyl)acetic acid?
A1: The main stability concerns stem from its functional groups: the carboxylic acid, the primary alcohol, and the strained cyclopropyl ring. Key potential degradation pathways include:
-
Decarboxylation: Particularly under thermal stress or basic conditions, the carboxylic acid group may be lost as carbon dioxide.[1]
-
Oxidation: The primary alcohol is susceptible to oxidation to an aldehyde or carboxylic acid, especially in the presence of oxidizing agents.
-
Esterification: The carboxylic acid can react with the alcohol group (intramolecularly to form a lactone, or intermolecularly) or with solvent alcohols, particularly under acidic conditions.
-
Ring Opening: While cyclopropyl groups can enhance metabolic stability in drug molecules, the inherent ring strain makes them susceptible to opening under certain harsh conditions, such as strong acidic or catalytic hydrogenation conditions.[3][4][5][6]
Q2: How should I properly store 2-(1-(hydroxymethyl)cyclopropyl)acetic acid?
A2: To ensure long-term stability, the compound should be stored in a well-sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C). For extended storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
Q3: I'm observing an unexpected loss of my starting material in a reaction mixture. What could be the cause?
A3: Unexpected loss of the starting material could be due to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the cause. Common culprits include degradation due to pH, temperature, or reaction with other components in the mixture.
Q4: Are there any known incompatible solvents or reagents?
A4: Avoid strong oxidizing agents, as they can oxidize the primary alcohol. Strong bases at elevated temperatures may promote decarboxylation.[1] Highly acidic conditions could potentially lead to ring-opening or esterification if an alcohol is present.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new, less polar spot on TLC/LC-MS. | Esterification: The carboxylic acid may have reacted with an alcohol (e.g., solvent) to form an ester. | - Confirm the structure of the new compound by mass spectrometry and NMR. - If using an alcohol as a solvent, consider switching to an aprotic solvent. - If the reaction is run under acidic conditions, consider using a milder acid catalyst or a non-acidic coupling agent. |
| Gas evolution and loss of starting material upon heating. | Thermal Decarboxylation: The compound may be undergoing decarboxylation, releasing CO2.[1] | - Lower the reaction temperature if possible. - If the reaction must be heated, perform it under an inert atmosphere to prevent side reactions of any degradation products. - Monitor the reaction closely by TLC or LC-MS to minimize degradation. |
| Formation of a more polar impurity. | Oxidation: The primary alcohol may have been oxidized to an aldehyde or carboxylic acid. | - Ensure all solvents are de-gassed and reactions are run under an inert atmosphere. - Avoid exposure to air and light. - If an oxidizing agent is part of the reaction, consider using a milder or more selective reagent. |
| Complex mixture of unidentified products. | Ring Opening/Decomposition: Harsh reaction conditions (e.g., strong acid, high temperature) may be causing the cyclopropyl ring to open or leading to general decomposition. | - Re-evaluate the reaction conditions. Consider milder reagents, lower temperatures, and shorter reaction times. - Use analytical techniques like NMR to identify the structure of the major degradation products to understand the decomposition pathway. |
Degradation Pathways
The primary degradation pathways for 2-(1-(hydroxymethyl)cyclopropyl)acetic acid are dictated by its functional groups. The following diagram illustrates the most probable routes.
Caption: Potential degradation pathways of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[7][8][9][10][11] The following protocols provide a framework for investigating the stability of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid. The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[10]
Preparation of Stock Solution
Prepare a stock solution of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
Hydrolytic Degradation (Acid and Base)
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 2 hours.
-
At various time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for analysis.
Thermal Degradation
-
Solid State:
-
Place a small amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
At various time points, dissolve a known amount of the solid in a suitable solvent for analysis.
-
-
Solution State:
-
Heat the stock solution at 60°C for 24 hours.
-
At various time points, withdraw an aliquot for analysis.
-
Photolytic Degradation
-
Expose the stock solution and the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at appropriate time intervals.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Analytical Method for Stability Testing
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for monitoring the stability of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid and its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Mass Spectrometry (MS) Detector: Coupling the HPLC to a mass spectrometer is highly recommended for the identification of degradation products.
References
-
2-(1-(Hydroxymethyl)cyclopropyl)acetic acid | C6H10O3 | CID 22404474 - PubChem. [Link]
-
2-[1-(hydroxymethyl)cyclopropyl]acetic acid | CAS 869066-83-1 | AMERICAN ELEMENTS ®. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. [Link]
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
Forced Degradation Studies for Biopharmaceuticals - BioPharm International. [Link]
-
Forced Degradation Studies - MedCrave online. [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
CAS#:152922-71-9 | [1-(Hydroxymethyl)cyclopropyl]acetonitrile | Chemsrc. [Link]
- Preparation methods of 1-(mercaptomethyl)
-
(1-hydroxymethylcyclopropyl)acetic acid methyl ester (C7H12O3) - PubChemLite. [Link]
- CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google P
Sources
- 1. 2-(1-(Hydroxymethyl)cyclopropyl)acetic Acid|High-Purity|CAS 869066-83-1 [benchchem.com]
- 2. CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientificupdate.com [scientificupdate.com]
- 7. pharmtech.com [pharmtech.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. acdlabs.com [acdlabs.com]
Validation & Comparative
Comparative Analysis: Synthesis Routes for 2-(1-(Hydroxymethyl)cyclopropyl)acetic Acid
[1]
Executive Summary
2-(1-(Hydroxymethyl)cyclopropyl)acetic acid (CAS: 869066-83-1) is a critical pharmacophore and structural intermediate, primarily utilized in the industrial synthesis of leukotriene receptor antagonists such as Montelukast Sodium . Its unique structure—a 1,1-disubstituted cyclopropane ring bearing both a hydroxymethyl and an acetic acid moiety—imparts the necessary conformational rigidity required for high-affinity receptor binding.
This guide analyzes the two dominant synthetic methodologies for this compound: the Traditional Cyanide Displacement Route and the Modern Grignard Carboxylation Route . While the cyanide route has historically been the industry standard due to raw material availability, the Grignard route is rapidly gaining traction as a "green chemistry" alternative that eliminates toxic cyanation reagents and streamlines the workflow.
Route 1: The Traditional Cyanide Displacement
Methodology: Nucleophilic Substitution via Nitrile Intermediate
This route relies on the stepwise extension of the carbon chain using inorganic cyanide. It typically begins with 1,1-cyclopropanedimethanol or pentaerythritol derivatives.
Mechanistic Pathway[2][3][4]
-
Activation: One hydroxyl group of 1,1-cyclopropanedimethanol is activated (via mesylation or bromination) or the starting material is prepared as 1-(bromomethyl)cyclopropylmethanol .
-
Cyanation: The activated carbon undergoes
displacement with sodium cyanide (NaCN) to form 1-(hydroxymethyl)cyclopropylacetonitrile . -
Hydrolysis: The nitrile group is hydrolyzed under basic conditions (NaOH/KOH) to yield the carboxylic acid.
Experimental Protocol (Generalized)
Step 1: Cyanation
-
Reagents: 1-(Bromomethyl)cyclopropylmethanol (1.0 eq), Sodium Cyanide (1.2 eq), DMSO (Solvent).
-
Procedure:
-
Charge DMSO and NaCN into a reactor. Heat to 40–50°C.
-
Add 1-(bromomethyl)cyclopropylmethanol dropwise over 2 hours, maintaining internal temperature <60°C to prevent polymerization.
-
Stir at 90°C for 4–6 hours until HPLC indicates <1% starting material.
-
Quench: Cool to 20°C. Add dilute bleach (NaOCl) to destroy excess cyanide (Critical Safety Step).
-
Extract with ethyl acetate. Distill to obtain the nitrile intermediate (Yield: ~85%).
-
Step 2: Hydrolysis
-
Reagents: Nitrile intermediate, 30% NaOH.
-
Procedure:
-
Reflux the nitrile in 30% NaOH solution for 12 hours.
-
Cool and acidify with HCl to pH 2.
-
Extract with ethyl acetate and crystallize.
-
Critical Analysis
-
Pros: High individual step yields; well-characterized impurity profiles.
-
Cons: Extreme safety hazards (HCN generation); high disposal costs for cyanide waste; requires dedicated containment facilities.
Route 2: The "Green" Grignard Carboxylation
Methodology: Organometallic Carbon Dioxide Insertion
This route represents a significant process intensification, often telescoping the Grignard formation and carboxylation into a single pot. It utilizes bromomethyl cyclopropyl acetate as the key precursor, effectively protecting the hydroxyl group during the reaction.
Mechanistic Pathway[2][3][4]
-
Grignard Formation: Reaction of bromomethyl cyclopropyl acetate with Magnesium (Mg) to form the organomagnesium species.
-
Carboxylation: Nucleophilic attack of the Grignard reagent on Carbon Dioxide (
). -
Hydrolysis: Acidic workup hydrolyzes the magnesium salt and the acetate ester simultaneously to release the free hydroxy-acid.
Experimental Protocol (Optimized for Scalability)
Step 1: Grignard Initiation & Carboxylation
-
Reagents: Bromomethyl cyclopropyl acetate (1.0 eq), Mg turnings (1.2 eq), THF (anhydrous), Iodine (
, catalyst), Dry gas. -
Procedure:
-
Activation: In a dry reactor under
, charge Mg turnings and catalytic . Add 5% of the bromide solution in THF to initiate the Grignard (Exotherm onset: 30–35°C). -
Addition: Dropwise add the remaining bromide/THF solution at 25–30°C. Stir for 1 hour to complete formation.
-
Carboxylation: Cool to 5–10°C. Introduce dry
gas (bubbling or pressurized at 0.02 MPa). Maintain temperature <15°C to avoid side reactions. -
Reaction End: Monitor pressure uptake. Reaction is complete when pressure stabilizes.
-
Step 2: Hydrolysis & Isolation
-
Procedure:
-
Quench reaction mass into dilute HCl (pH < 2) to hydrolyze the magnesium carboxylate and the acetate ester.
-
Stir at 40°C for 2 hours to ensure complete deprotection.
-
Extract with Ethyl Acetate. Wash with brine.
-
Concentrate and recrystallize from Toluene/Heptane.
-
Critical Analysis
-
Pros: Cyanide-Free ; fewer unit operations; high atom economy; reduced environmental footprint (E-Factor).
-
Cons: Grignard reagents are sensitive to moisture; requires precise temperature control to prevent "runaway" exotherms;
quality is critical.
Comparative Data Analysis
The following table contrasts the performance metrics of both routes based on industrial scale-up data.
| Metric | Route A: Cyanide Displacement | Route B: Grignard Carboxylation |
| Overall Yield | 60 – 65% (3 Steps) | 70 – 75% (2 Steps) |
| Purity (HPLC) | >98.5% | >99.0% |
| Safety Profile | High Risk (Acute Toxicity: NaCN) | Moderate Risk (Flammability/Exotherm) |
| Step Count | 3 (Activation, Cyanation, Hydrolysis) | 2 (Grignard/CO2, Hydrolysis) |
| Waste (E-Factor) | High (Cyanide treatment required) | Low (Magnesium salts, biodegradable) |
| Cost Efficiency | Moderate (Cheap reagents, high disposal cost) | High (Lower operational & disposal costs) |
Visualizations[2][3][5]
Pathway Comparison: Cyanide vs. Grignard
This diagram illustrates the workflow differences, highlighting the streamlined nature of the Grignard route.
Figure 1: Comparative workflow of Cyanide vs. Grignard synthesis routes.
Mechanism: Grignard Carboxylation
A detailed look at the mechanism of the preferred "Green" route, showing the protection strategy and carbon insertion.
Figure 2: Mechanistic pathway of the Grignard Carboxylation route.
References
-
BenchChem. (n.d.). 2-(1-(Hydroxymethyl)cyclopropyl)acetic Acid | High-Purity. Retrieved from
-
Google Patents. (2021). CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid. Retrieved from
-
Google Patents. (2020). CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid. Retrieved from
-
Justia Patents. (2010). Process for making montelukast and intermediates therefor. Retrieved from
-
Quick Company. (n.d.). A Process For Preparation Of Montelukast Intermediate. Retrieved from
A Comparative Guide to the Synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid: Efficacy of Catalytic Approaches
For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 2-(1-(hydroxymethyl)cyclopropyl)acetic acid, a crucial building block for various therapeutic agents, presents a unique synthetic challenge. This guide provides an in-depth comparison of the established Grignard-based synthesis with potential chemo-catalytic and biocatalytic alternatives, offering insights into their respective efficacies and future prospects.
The Prevailing Paradigm: Grignard-Based Synthesis
The most prominently documented and industrially relevant method for synthesizing 2-(1-(hydroxymethyl)cyclopropyl)acetic acid is a Grignard reaction-based approach. This method is characterized by its high efficiency and straightforward procedure, consistently delivering high yields.
The Grignard Reaction Pathway
The synthesis commences with bromomethyl cyclopropyl acetate, which reacts with magnesium to form a Grignard reagent. This organometallic intermediate then undergoes a nucleophilic addition to carbon dioxide, followed by hydrolysis to yield the final product. A notable advantage of this process is that the Grignard reaction and the nucleophilic addition of carbon dioxide can be performed concurrently in the same reaction vessel[1].
Caption: Grignard-based synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid.
Performance and Considerations
This Grignard-centric route is reported to achieve impressive yields, often exceeding 90%[2]. The reaction conditions are relatively mild, and the process involves a limited number of synthetic steps, which is advantageous for large-scale production[1][2]. However, a critical point to consider is the stoichiometric use of magnesium. While highly effective, this reliance on a stoichiometric metallic reagent categorizes it as a reagent-based transformation rather than a truly catalytic one, which has implications for atom economy and waste generation.
The Horizon of Catalysis: Chemo-Catalytic Alternatives
While the Grignard approach is well-established, the principles of green chemistry encourage the exploration of catalytic alternatives that can minimize waste and improve process efficiency. For the synthesis of cyclopropane rings, several powerful catalytic methods are known in organic chemistry, though their specific application to 2-(1-(hydroxymethyl)cyclopropyl)acetic acid is not yet documented.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method for the stereospecific synthesis of cyclopropanes from alkenes. It typically involves an organozinc carbenoid, prepared from diiodomethane and a zinc-copper couple[3]. The reaction can be made catalytic with the use of acidic additives or by employing transition metal catalysts[4][5].
Caption: Generalized catalytic cycle for Simmons-Smith cyclopropanation.
A key challenge in applying this method to the synthesis of our target molecule would be the design of a suitable alkene precursor that already contains the hydroxymethyl and acetic acid functionalities or their protected equivalents.
Corey-Chaykovsky Cyclopropanation
The Corey-Chaykovsky reaction offers another avenue for cyclopropanation, particularly effective for electron-deficient alkenes[6][7]. This reaction utilizes a sulfur ylide, which adds to a Michael acceptor in a conjugate fashion, followed by an intramolecular ring-closure to form the cyclopropane ring[8]. The reaction can be performed with catalytic amounts of a chiral sulfide under asymmetric conditions.
Caption: Catalytic cycle of the Corey-Chaykovsky cyclopropanation.
Similar to the Simmons-Smith reaction, a significant hurdle for the Corey-Chaykovsky approach is the synthesis of an appropriate α,β-unsaturated ester precursor bearing the necessary hydroxymethyl group.
The Green Frontier: Biocatalytic Synthesis
Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions[9]. Engineered enzymes, particularly heme proteins, have demonstrated the ability to catalyze cyclopropanation reactions via carbene transfer, paving the way for the enzymatic synthesis of complex cyclopropane-containing molecules[10][11].
A Hypothetical Enzymatic Pathway
A potential biocatalytic route to 2-(1-(hydroxymethyl)cyclopropyl)acetic acid could involve a two-step enzymatic cascade. The first step would be the enzymatic conversion of a simple precursor, such as itaconic acid, into a suitable alkene. The second step would be the cyclopropanation of this alkene, catalyzed by an engineered cyclopropanase.
Caption: A hypothetical two-step biocatalytic pathway.
While currently theoretical for this specific target molecule, the rapid advancements in enzyme engineering suggest that such biocatalytic routes could become a viable and environmentally friendly manufacturing strategy in the future.
Comparative Analysis
| Feature | Grignard-Based Synthesis | Chemo-Catalytic (Simmons-Smith/Corey-Chaykovsky) | Biocatalytic Synthesis |
| Catalyst/Reagent | Stoichiometric Mg | Catalytic (e.g., Zn, Rh, Chiral Sulfides) | Enzyme (e.g., Engineered P450) |
| Proven Yield | >90%[2] | Not reported for target molecule | Not reported for target molecule |
| Reaction Conditions | Mild (0-30°C) | Generally mild, can vary | Very mild (near ambient temp. and pH) |
| Scalability | Proven | Potentially high | Dependent on enzyme stability and cost |
| Environmental Impact | Moderate (metal waste) | Lower (catalyst loading) | Low (biodegradable catalyst) |
| Substrate Availability | Readily available starting material | Requires synthesis of specific precursors | Requires development of a suitable pathway |
Future Outlook and Experimental Protocols
The Grignard-based synthesis remains the gold standard for the production of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid due to its high yield and operational simplicity. However, the future of pharmaceutical manufacturing will undoubtedly trend towards more sustainable, catalytic processes. While direct catalytic routes to this specific molecule are yet to be established, the powerful methodologies of chemo- and biocatalysis offer exciting avenues for future research and development. The development of novel alkene precursors or the engineering of specific enzymes could unlock the potential of these catalytic approaches for the efficient and green synthesis of this important pharmaceutical intermediate.
Experimental Protocol: Grignard-Based Synthesis
This protocol is a representative example based on patent literature and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
Bromomethyl cyclopropyl acetate
-
Magnesium turnings
-
Iodine (initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Dry carbon dioxide gas
-
Sodium hydroxide or potassium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, nitrogen-purged reactor, add magnesium turnings, a crystal of iodine, and anhydrous THF.
-
Slowly add a solution of bromomethyl cyclopropyl acetate in anhydrous THF to initiate the Grignard reaction. Maintain the temperature between 25-30°C.
-
Once the Grignard reagent formation is initiated, introduce dry carbon dioxide gas into the reaction mixture while maintaining the temperature between 5-10°C and a slight positive pressure (0.01-0.03 MPa)[1].
-
After the addition of bromomethyl cyclopropyl acetate is complete, continue the reaction for an additional 30 minutes.
-
Quench the reaction by the slow addition of an aqueous solution of sodium hydroxide or potassium hydroxide, keeping the temperature below 20°C.
-
Allow the mixture to stir for 2-3 hours to ensure complete hydrolysis of the ester.
-
Cool the mixture to below 15°C and acidify with hydrochloric acid to a pH of 1-2.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by crystallization.
References
- CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google P
- CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google P
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Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 968991. (URL: [Link])
- Preparation methods of 1-(mercaptomethyl)
- CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google P
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Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides - Wordpress. (URL: [Link])
-
Synthesis of cyclopropanes - Organic Chemistry Portal. (URL: [Link])
-
2-(1-(Hydroxymethyl)cyclopropyl)acetic acid | C6H10O3 | CID 22404474 - PubChem. (URL: [Link])
-
Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC - NIH. (URL: [Link])
-
Simmons-Smith Reaction - Organic Chemistry Portal. (URL: [Link])
-
Asymmetric catalysis in the synthesis of cis-cyclopropyl containing fatty acids and the addition of Grignard reagents to ketones - University of Groningen. (URL: [Link])
-
Corey-Chaykovsky Reaction - Organic Chemistry Portal. (URL: [Link])
-
Catalytic Cyclopropanation Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Johnson–Corey–Chaykovsky reaction - Wikipedia. (URL: [Link])
-
Zeolite Catalytic Simmons–Smith Cyclopropanation of Alkenes for the Synthesis of High-Energy-Density Fuels | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])
- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google P
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Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - ResearchGate. (URL: [Link])
-
Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks | ACS Catalysis. (URL: [Link])
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. (URL: [Link])
-
Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction - ACS Publications. (URL: [Link])
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Publishing. (URL: [Link])
-
Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC - NIH. (URL: [Link])
-
Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - RSC Publishing. (URL: [Link])
-
Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Electrochemical carboxylation of α-fluoroalkyl cyclopropane with CO2 to mono- or difluoropentenoic acid - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
MCQ-252: Reaction of Cyclopropane derivative by Dr Tanmoy Biswas (Chemistry The Mystery of Molecules - YouTube. (URL: [Link])
-
Simmons‐Smith Cyclopropanation Reaction - ResearchGate. (URL: [Link])
-
UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. (URL: [Link])
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A Comparative Guide to the Spectroscopic Analysis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid for Unambiguous Structural Validation
In the landscape of pharmaceutical development and complex organic synthesis, the unequivocal structural validation of novel molecular entities is paramount. Molecules such as "2-(1-(hydroxymethyl)cyclopropyl)acetic acid" (Target Compound 1 ), a potentially valuable building block due to its constrained cyclopropyl scaffold and dual functionality, demand a rigorous, multi-faceted analytical approach. Misinterpretation of spectroscopic data can lead to significant setbacks in research and development, making a comprehensive understanding of the expected and comparative spectral features essential.
This guide provides an in-depth, comparative analysis of the key spectroscopic techniques required to validate the structure of 1 . We will contrast its expected spectral data with that of a closely related analogue, "2-(1-methylcyclopropyl)acetic acid" (Comparator 2 ). This comparison is strategically chosen to highlight the distinct spectroscopic signatures imparted by the hydroxymethyl group (-CH₂OH) versus a simple methyl group (-CH₃), thereby illustrating how subtle structural differences manifest in complex datasets. By understanding these nuances, researchers can confidently confirm the identity and purity of their synthesized compounds.
| Compound | Structure | Molecular Formula | Molecular Weight |
| Target Compound 1 | C₆H₁₀O₃ | 130.14 g/mol [1] | |
| Comparator 2 | C₆H₁₀O₂ | 114.14 g/mol [2] |
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons. The key to using ¹H NMR for structural validation lies in a careful analysis of chemical shifts (δ), integration values, and spin-spin coupling patterns (J).
Causality in Experimental Choices: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent solubilizing properties for moderately polar compounds. However, for carboxylic acids and alcohols, protons attached to oxygen (O-H) can be broad and their chemical shifts variable. Adding a drop of D₂O can be a useful confirmatory step, as the acidic protons will exchange with deuterium, causing their signals to disappear from the spectrum[3].
Predicted ¹H NMR Analysis
For Target Compound 1 , we anticipate a more complex spectrum than for Comparator 2 , primarily due to the diastereotopic nature of the protons in the -CH₂OH and -CH₂COOH groups, and the cyclopropyl ring protons. The quaternary carbon of the cyclopropyl ring simplifies coupling but introduces magnetic inequivalence.
-
Cyclopropyl Protons (-CH₂CH₂-): The four protons on the cyclopropyl ring are diastereotopic. They will appear as complex multiplets in the highly shielded region of the spectrum, typically between 0.5 and 1.5 ppm[4]. This upfield shift is a hallmark of the magnetic anisotropy of the cyclopropane ring.
-
Acetic Acid Protons (-CH₂COOH): These two protons are adjacent to a quaternary center and will appear as a singlet, expected around 2.4-2.6 ppm.
-
Hydroxymethyl Protons (-CH₂OH): These two protons are also adjacent to the quaternary center and will appear as another distinct singlet, likely shifted further downfield than the acetic acid methylene due to the deshielding effect of the adjacent oxygen, around 3.5-3.8 ppm.
-
Hydroxyl and Carboxyl Protons (-OH): These protons will appear as broad singlets and their chemical shifts are highly dependent on concentration and solvent. The carboxylic acid proton is expected to be significantly downfield (10-13 ppm), while the alcohol proton may appear between 2-5 ppm.
Comparative ¹H NMR Data
| Assignment | Target Compound 1 (Predicted) | Comparator 2 (Experimental, CDCl₃) | Rationale for Difference |
| Cyclopropyl Protons | ~0.5-1.5 ppm (complex multiplets) | ~0.74 ppm and ~1.29 ppm (multiplets)[5] | The substitution pattern influences the precise shifts, but both are characteristically upfield. |
| Acetic Acid -CH₂- | ~2.4-2.6 ppm (singlet) | Not directly available, but predicted to be a singlet. | The electronic environment is similar in both compounds. |
| -CH₂OH Protons | ~3.5-3.8 ppm (singlet) | N/A | This is a key differentiating signal. Its presence is a primary indicator for compound 1 . |
| -CH₃ Protons | N/A | ~1.28-1.30 ppm (singlet)[5] | This singlet replaces the -CH₂OH signal. It confirms the presence of the methyl group in compound 2 . |
| -COOH Proton | ~10-13 ppm (broad singlet) | ~12.2 ppm (broad singlet)[5] | Characteristic of a carboxylic acid proton in both molecules. |
| -OH Proton | ~2-5 ppm (broad singlet) | N/A | Another key differentiating signal for compound 1 . |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire 16-32 scans for good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Confirmatory Test (Optional): Add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of the -OH and -COOH signals confirms their assignment.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides information on the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon framework.
Predicted ¹³C NMR Analysis
-
Carboxyl Carbon (-COOH): This will be the most downfield signal, typically appearing at δ > 175 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): Expected in the range of 60-70 ppm.
-
Acetic Acid Methylene Carbon (-CH₂COOH): Expected around 40-50 ppm.
-
Quaternary Cyclopropyl Carbon: This carbon, bonded to four other carbons, will have a unique chemical shift, likely between 15-25 ppm.
-
Cyclopropyl Methylene Carbons (-CH₂CH₂-): These carbons are highly shielded and will appear upfield, typically between 5-15 ppm[6].
Comparative ¹³C NMR Data
| Assignment | Target Compound 1 (Predicted) | Comparator 2 (Predicted) | Rationale for Difference |
| -C OOH | >175 ppm | >175 ppm | Similar chemical environment. |
| -C H₂OH | ~60-70 ppm | N/A | Key differentiating signal. |
| -C H₃ | N/A | ~20-30 ppm | Key differentiating signal. |
| -C H₂COOH | ~40-50 ppm | ~40-50 ppm | Similar chemical environment. |
| Quaternary C | ~15-25 ppm | ~15-25 ppm | Similar substitution pattern. |
| Cyclopropyl -C H₂- | ~5-15 ppm | ~5-15 ppm | Similar ring structure. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required if the sample is limited.
-
Instrument Setup: Acquire the spectrum on a spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
A longer acquisition time and more scans (e.g., 512 or more) are typically needed due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding a prominent molecular ion or pseudomolecular ion.
Causality in Experimental Choices: ESI is chosen over harsher methods like Electron Ionization (EI) to minimize fragmentation and maximize the abundance of the molecular ion, which is the primary piece of information sought for initial confirmation. Running in both positive and negative ion modes can be beneficial. In positive mode, we expect to see the protonated molecule [M+H]⁺, while in negative mode, the deprotonated molecule [M-H]⁻ is often observed.
Predicted MS Analysis
-
Target Compound 1 (MW = 130.14):
-
Positive ESI-MS: Expect a strong signal at m/z 131.15 [M+H]⁺.
-
Negative ESI-MS: Expect a strong signal at m/z 129.13 [M-H]⁻.
-
Fragmentation: Common fragmentation pathways would involve the loss of water (H₂O, 18 Da) from the hydroxymethyl and/or carboxyl group, and the loss of the carboxyl group (COOH, 45 Da)[7][8].
-
-
Comparator 2 (MW = 114.14):
-
Positive ESI-MS: Expect a strong signal at m/z 115.15 [M+H]⁺.
-
Negative ESI-MS: Expect a strong signal at m/z 113.13 [M-H]⁻.
-
Fragmentation: Loss of the carboxyl group (45 Da) would be a primary fragmentation pathway[9].
-
Comparative MS Data
| Ion | Target Compound 1 (Expected m/z) | Comparator 2 (Expected m/z) |
| [M+H]⁺ | 131.15 | 115.15 |
| [M-H]⁻ | 129.13 | 113.13 |
| [M+H-H₂O]⁺ | 113.14 | N/A (less likely) |
| [M+H-COOH]⁺ | 86.11 | 70.10 |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode to promote ionization.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters:
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
-
Optimize capillary voltage and source temperature for maximum signal intensity.
-
-
Data Analysis: Identify the molecular ion and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The absorption of IR radiation at specific frequencies corresponds to the vibrations of particular bonds.
Predicted IR Analysis
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption from 2500-3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid[3][10][11].
-
O-H Stretch (Alcohol): A broad absorption centered around 3200-3500 cm⁻¹[12]. For Target Compound 1 , this will likely be superimposed on the even broader carboxylic acid O-H stretch.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C=O Stretch (Carbonyl): A very strong, sharp absorption between 1700-1725 cm⁻¹ for the carboxylic acid carbonyl[3][12].
Comparative IR Data
| Vibrational Mode | Target Compound 1 (Expected cm⁻¹) | Comparator 2 (Expected cm⁻¹) | Key Difference |
| O-H Stretch (Alcohol) | ~3200-3500 (broad) | N/A | The presence of this band, though potentially masked, is indicative of the -OH group in Compound 1. |
| O-H Stretch (Acid) | ~2500-3300 (very broad) | ~2500-3300 (very broad) | Present in both due to the carboxylic acid moiety. |
| C=O Stretch | ~1700-1725 (strong, sharp) | ~1700-1725 (strong, sharp) | Present in both. |
| C-O Stretch | ~1210-1320 (strong) | ~1210-1320 (strong) | Present in both (from the carboxylic acid). An additional C-O stretch from the alcohol in Compound 1 may be observed around 1000-1150 cm⁻¹. |
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands.
Integrated Analysis and Workflow
No single technique is sufficient for absolute structural proof. True validation comes from the synergistic integration of all spectroscopic data. The ¹H and ¹³C NMR data establish the carbon-proton framework, MS confirms the molecular weight and elemental composition, and IR verifies the presence of the key functional groups. The data must be self-consistent and align perfectly with the proposed structure.
Overall Spectroscopic Validation Workflow
Caption: Workflow for structural validation.
Conclusion
The structural validation of "2-(1-(hydroxymethyl)cyclopropyl)acetic acid" is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. The comparison with "2-(1-methylcyclopropyl)acetic acid" effectively demonstrates how the unique signals arising from the hydroxymethyl group—specifically the -CH₂OH protons and carbon in NMR, the distinct molecular weight in MS, and the alcohol O-H stretch in IR—serve as definitive markers for structural confirmation. By following the detailed protocols and comparative data presented in this guide, researchers can confidently and efficiently validate their target compound, ensuring the integrity of their subsequent scientific endeavors.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectrum of Carboxylic Acids and Alcohols. Retrieved from [Link]
-
Botteon, C. E. A., et al. (2005). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(4), 514-520. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1-Methylcyclopropyl)acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof.
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Supporting Information. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid and its Analogs
Introduction: The Significance of the Cyclopropane Scaffold in Neuropharmacology
In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a unique structural motif. Its inherent ring strain and rigid conformation offer a powerful tool for designing potent and selective therapeutic agents.[1][2][3] The constrained three-membered ring allows for precise positioning of functional groups, which can lead to enhanced binding affinity and metabolic stability in drug candidates.[4] This guide provides an in-depth comparison of the biological activity of "2-(1-(hydroxymethyl)cyclopropyl)acetic acid" and its key analogs, with a particular focus on their interactions with crucial neurological targets: the GABA transporters (GATs) and metabotropic glutamate receptors (mGluRs).
While "2-(1-(hydroxymethyl)cyclopropyl)acetic acid" is primarily recognized as a valuable building block in the synthesis of pharmaceuticals like Montelukast, its core structure serves as an excellent scaffold for exploring structure-activity relationships (SAR) in neuropharmacology.[4][5] This guide will delve into the nuanced effects of structural modifications on this scaffold, providing researchers and drug development professionals with a comprehensive overview of the available experimental data.
Comparative Biological Activity: A Tale of Two Neurotransmitter Systems
The biological activity of analogs of "2-(1-(hydroxymethyl)cyclopropyl)acetic acid" is most prominently documented in the context of two major neurotransmitter systems: the inhibitory GABAergic system and the excitatory glutamatergic system. The rigid cyclopropane framework allows these small molecules to act as conformationally restricted mimics of the endogenous ligands, GABA and glutamate, respectively.
GABA Transporter (GAT) Inhibition: Modulating Inhibitory Tone
GABA transporters are critical for regulating the concentration of GABA in the synaptic cleft, thereby controlling inhibitory neurotransmission.[6] Inhibition of GATs can prolong the action of GABA, a therapeutic strategy for conditions like epilepsy and anxiety. The cyclopropane scaffold has been extensively explored to develop selective GAT inhibitors.
A key structural feature for potent GAT inhibition appears to be the presence of an amino group, as seen in analogs like (1S,2S)-2-(aminomethyl)-1-carboxycyclopropane. The replacement of the hydroxymethyl group in our parent compound with an aminomethyl group dramatically influences biological activity.
Table 1: Comparative Activity of Cyclopropane Analogs on GABA Transporters
| Compound | Target | Assay Type | Activity (IC50) | Reference |
| trans-3,4-methano GABA analog (IIa) | GAT3 | [³H]GABA uptake | 23.9 µM | [7] |
| trans-3,4-methano GABA analog (IIa) | BGT1 | [³H]GABA uptake | 5.48 µM | [7] |
| Compound 9 (a rigid GABA analog) | BGT1 | [³H]GABA uptake | 13.9 µM | [8] |
| Compound 9 (a rigid GABA analog) | GAT3 | [³H]GABA uptake | ~56 µM (4x lower than BGT1) | [8] |
Metabotropic Glutamate Receptor (mGluR) Modulation: Tuning Excitatory Signaling
Metabotropic glutamate receptors are G-protein coupled receptors that modulate excitatory neurotransmission and are implicated in a range of neurological and psychiatric disorders.[9] Conformationally restricted analogs of glutamate containing a cyclopropane ring have been instrumental in developing subtype-selective mGluR ligands.
The substitution pattern on the cyclopropane ring, as well as the nature of the acidic and amino functionalities, dictates the agonist or antagonist activity and the selectivity for different mGluR subtypes.
Table 2: Comparative Activity of Cyclopropane Analogs on Metabotropic Glutamate Receptors
| Compound | Target | Assay Type | Activity | Reference |
| L-CCG-I | mGluR2 | Agonist Activity | Potent Agonist | [10] |
| L-CCG-I (α-methylated) | mGluR2 | Antagonist Activity | Selective Antagonist | [10] |
| L-AP4 (α-methylated) | mGluR6 | Agonist Activity | Retained Agonist Activity | [10] |
These findings highlight the critical role of subtle structural modifications in determining the pharmacological profile of these cyclopropane-containing compounds. The addition of a methyl group, for instance, can switch a compound from an agonist to an antagonist at the same receptor.[10]
Experimental Methodologies: Ensuring Scientific Rigor
The data presented in this guide are derived from well-established in vitro assays. Understanding the principles behind these experimental protocols is crucial for interpreting the results and designing future studies.
[³H]GABA Uptake Assay for GABA Transporter Inhibition
This assay is a cornerstone for evaluating the inhibitory potential of compounds on GABA transporters.
Principle: This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells expressing a specific GABA transporter subtype.[8][11]
Step-by-Step Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected to express the desired human GABA transporter subtype (e.g., GAT1, GAT3, BGT1).[8]
-
Plating: Cells are seeded into 96-well microplates and allowed to adhere overnight.
-
Incubation: The cell media is replaced with a buffer solution containing a fixed concentration of [³H]GABA and varying concentrations of the test compound.
-
Termination of Uptake: After a defined incubation period (typically a few minutes), the uptake of [³H]GABA is terminated by rapidly washing the cells with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: A scintillation cocktail is added to the wells, and the amount of [³H]GABA that has been transported into the cells is quantified using a scintillation counter.
-
Data Analysis: The percentage inhibition of [³H]GABA uptake at each concentration of the test compound is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the compound that inhibits 50% of the transporter activity, is then determined by non-linear regression analysis.
Radioligand Binding Assay for Metabotropic Glutamate Receptors
This assay is employed to determine the affinity of a compound for a specific receptor subtype.
Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor.[12]
Step-by-Step Protocol:
-
Membrane Preparation: Cell membranes expressing the target mGluR subtype are prepared from transfected cell lines or native tissues.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [³H]-LY341495 for group II mGluRs) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value for the test compound is determined, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Conclusion: A Scaffold with Tunable Neuromodulatory Potential
The comparative analysis of "2-(1-(hydroxymethyl)cyclopropyl)acetic acid" and its analogs reveals a fascinating story of how subtle chemical modifications can profoundly impact biological activity. While the parent compound itself is a key synthetic intermediate, its structural backbone provides a versatile platform for the design of potent and selective modulators of GABAergic and glutamatergic neurotransmission.
The key takeaways for researchers in drug discovery are:
-
The Importance of the Amino Group: The conversion of the hydroxymethyl group to an aminomethyl group is a critical step in imparting significant activity at GABA transporters.
-
Stereochemistry and Substitution Matter: The precise stereochemistry and substitution pattern on the cyclopropane ring are crucial for determining the potency, selectivity, and even the mode of action (agonist vs. antagonist) at metabotropic glutamate receptors.
-
A Foundation for Further Exploration: The structure-activity relationships highlighted in this guide provide a solid foundation for the rational design of novel CNS-active compounds based on the cyclopropane scaffold.
Future research in this area will likely focus on further refining the selectivity of these analogs for specific GAT and mGluR subtypes and optimizing their pharmacokinetic properties for in vivo applications. The insights provided in this guide aim to facilitate these endeavors and contribute to the development of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
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Benchchem. 2-(1-(Hydroxymethyl)cyclopropyl)acetic Acid|High-Purity.
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Divergent Synthesis of Cyclopropane‐Containing Lead‐like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. ResearchGate.
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Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Publications.
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Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. National Center for Biotechnology Information.
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A homogeneous assay to assess GABA transporter activity. PubMed.
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Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. PubMed.
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Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. PubMed.
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Radioligand Binding Assay Protocol. Gifford Bioscience.
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.
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Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. National Center for Biotechnology Information.
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Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate.
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(PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate.
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GAT1 Transporter Assay. BioIVT.
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. ResearchGate.
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Establishing a linearly responding [³H]GABA uptake assay in an... ResearchGate.
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Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 | Request PDF. ResearchGate.
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2-(1-(Hydroxymethyl)cyclopropyl)acetic acid | C6H10O3 | CID 22404474. PubChem.
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Functional and Pharmacological Characteristics of Metabotropic Glutamate Receptors 2/4 Heterodimers. National Center for Biotechnology Information.
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New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Functional Foods Center.
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Cyclopropane structure in drugs and natural products. ResearchGate.
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How to prepare and apply 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid?. Guidechem.
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Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
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Radioligands for the PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5). PubMed.
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Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. MDPI.
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Divergent Synthesis of Cyclopropane‐Containing Lead‐like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. National Center for Biotechnology Information.
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Receptor Binding Assays. MilliporeSigma.
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Molecular, functional, and pharmacological characterization of the metabotropic glutamate receptor type 5 splice variants: comparison with mGluR1. Journal of Neuroscience.
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Synthesis and antiherpetic activity of (.+-.)-9-[[(Z)-2-(hydroxymethyl)cyclopropyl]methyl]guanine and related compounds. ACS Publications.
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CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid. Google Patents.
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Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate.
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CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid. Google Patents.
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2-[1-(Mercaptomethyl)cyclopropyl]acetic acid | 162515-68-6. ChemicalBook.
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152922-71-9|2-(1-(Hydroxymethyl)cyclopropyl)acetonitrile. BLDpharm.
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Cost-benefit analysis of different "2-(1-(hydroxymethyl)cyclopropyl)acetic acid" production methods
The following guide provides a rigorous cost-benefit analysis of production methods for 2-(1-(hydroxymethyl)cyclopropyl)acetic acid (CAS: 869066-83-1), a critical intermediate in the synthesis of leukotriene receptor antagonists like Montelukast.
Executive Summary
The industrial synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid (hereafter HMCA ) faces a classic process chemistry dilemma: choosing between a High-Yield/High-Hazard Cyanation Route and a Green/Moderate-Yield Grignard Carboxylation Route .
-
The Cyanation Route (Method A) remains the industry standard due to superior yields (>85%) and established scalability, despite the significant safety overhead of handling cyanide salts.
-
The Grignard Route (Method B) offers a sustainable alternative utilizing CO₂, eliminating toxic nitriles. However, it requires precise exotherm control and typically delivers lower yields (~70-75%).
This guide dissects both methodologies, providing experimental protocols, yield data, and a decision matrix to support process selection.
Part 1: Strategic Comparison Matrix
The following table summarizes the trade-offs between the two primary synthesis pathways.
| Feature | Method A: Cyanation-Hydrolysis | Method B: Grignard Carboxylation |
| Core Reagents | NaCN or KCN, DMSO/DMF | Mg, CO₂, THF/MeTHF |
| Key Intermediate | 1-(hydroxymethyl)cyclopropyl acetonitrile | Magnesium bromide cyclopropyl acetate |
| Overall Yield | High (80–88%) | Moderate (70–75%) |
| Atom Economy | Good, but generates stoichiometric salt waste | Excellent (CO₂ incorporation) |
| Safety Profile | High Risk: Acute toxicity (Cyanide), requires specialized waste treatment. | Medium Risk: Thermal runaway potential (Grignard initiation); requires anhydrous conditions. |
| Green Score | Low (Toxic reagents, high E-factor) | High (Uses CO₂ as C1 source) |
| CAPEX Impact | High (Cyanide destruction systems, containment) | Moderate (Standard cryogenic/pressure reactors) |
| Cost Driver | Waste disposal & Safety compliance | Raw material loss (lower yield) |
Part 2: Detailed Synthesis Pathways
Method A: The Cyanation-Hydrolysis Route (Standard)
This route relies on the nucleophilic displacement of a halide or sulfonate by a cyanide ion, followed by alkaline hydrolysis. It is favored for its robustness and high conversion rates.
Mechanism & Workflow
The synthesis typically begins with 1,1-cyclopropanedimethanol , which is activated (monohalogenated) and then subjected to cyanation.
Figure 1: The Cyanation pathway involves activation, nitrile formation, and hydrolysis.[1]
Experimental Protocol (Self-Validating)
-
Step 1: Cyanation
-
Setup: Charge a glass-lined reactor with DMSO (5 vol) and 1-(bromomethyl)cyclopropyl methanol (1.0 eq).
-
Reagent Addition: Add NaCN (1.2 eq) in portions, maintaining internal temperature < 40°C to prevent thermal decomposition.
-
Reaction: Heat to 60°C for 6–8 hours. Monitor by GC/HPLC (Target: < 2% starting material).
-
Quench: Cool to 20°C. Add dilute bleach (NaOCl) to scrubber/waste stream to neutralize excess cyanide before aqueous workup.
-
Workup: Extract with Ethyl Acetate. Wash with brine. Concentrate to yield the nitrile intermediate (Yield: ~90%).
-
-
Step 2: Hydrolysis
-
Reaction: Dissolve the nitrile in Ethanol/Water (1:1). Add NaOH (3.0 eq).
-
Reflux: Heat to reflux (80–85°C) for 12 hours. Ammonia evolution indicates reaction progress.
-
Isolation: Cool to room temperature. Acidify with HCl to pH 2.0. Extract with DCM or Ethyl Acetate. Crystallize from n-Heptane.
-
Validation: Purity >99% (HPLC). Melting point: 140–142°C (approx).
-
Method B: The Grignard Carboxylation Route (Green Alternative)
This method utilizes Carbon Dioxide (CO₂) as the carbon source, bypassing toxic nitriles. It requires a specific precursor: 1-(bromomethyl)cyclopropyl acetate .
Mechanism & Workflow
The key challenge is preventing the Grignard reagent from reacting with the ester group on the same molecule (self-immolation). However, the formation of the Grignard at the bromomethyl position is faster than the attack on the sterically hindered acetate, especially at controlled temperatures.
Figure 2: The Grignard pathway utilizes CO₂ insertion followed by hydrolysis.[2]
Experimental Protocol (Self-Validating)
-
Pre-requisite: All glassware must be oven-dried. Solvents (THF/MeTHF) must be anhydrous (< 50 ppm water).
-
Step 1: Grignard Formation
-
Activation: In a reactor, charge Mg turnings (1.2 eq) and a catalytic amount of Iodine (I₂) or DIBAL-H.
-
Initiation: Add 10% of the 1-(bromomethyl)cyclopropyl acetate solution in THF. Heat locally to initiate (color change colorless -> gray/turbid).
-
Addition: Dropwise add the remaining starting material at 25–30°C. Critical: Control addition rate to manage exotherm.
-
Aging: Stir for 1 hour at 30°C.
-
-
Step 2: Carboxylation
-
Cooling: Cool the Grignard solution to -10°C to 0°C.
-
CO₂ Addition: Bubble dry CO₂ gas into the solution or pressurize (2–5 bar). Maintain temperature < 10°C to maximize solubility and selectivity.
-
Quench: Pour reaction mixture into dilute H₂SO₄/Ice mixture.
-
-
Step 3: Hydrolysis & Isolation
-
Hydrolysis: The acid quench converts the magnesium salt to the free acid and simultaneously hydrolyzes the acetate protecting group (if not, a brief basic wash NaOH is required).
-
Purification: Extract with Ethyl Acetate. Crystallize from Toluene/Heptane.
-
Yield: Typically 70–75%.
-
Part 3: Deep Dive - Cost & Scalability Analysis
Raw Material Economics
The cost basis depends heavily on the starting material source.
-
Pentaerythritol Route (Backward Integration):
-
Pentaerythritol ($1–2/kg) is the cheapest starting point.
-
It is converted to Tribromoneopentyl alcohol and then cyclized with Zinc to form 1,1-cyclopropanedimethanol .
-
Verdict: For large-scale (>100kg) production, starting from Pentaerythritol is mandatory to ensure profitability.
-
Safety & E-E-A-T Considerations
-
Cyanide (Method A):
-
Trustworthiness: Highly reliable reaction, but a single safety failure can be fatal.
-
Protocol: Requires dedicated "Cyanide Destruct" tanks (Hypochlorite oxidation) and continuous HCN monitoring.
-
-
Grignard (Method B):
-
Expertise: Requires engineering controls for heat removal. The "Induction Period" is the danger zone; if the reaction doesn't start immediately, accumulation of reagents can lead to a thermal runaway upon delayed initiation.
-
Mitigation: Use Flow Chemistry (Continuous Stirred Tank Reactors) for the Grignard step to minimize active volume and maximize heat transfer.
-
Final Recommendation
-
Choose Method A (Cyanation) if: You have an existing facility permitted for cyanide handling and require maximum yield to meet cost targets.
-
Choose Method B (Grignard) if: You are developing a "Green Process" (low E-factor), lack cyanide permits, or are operating in a region with strict hazardous waste transport regulations.
References
-
Synthesis of 1-hydroxymethyl cyclopropyl acetic acid and Montelukast intermediates. Google Patents. Patent CN111072475A. Link
-
Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. Google Patents. Patent US7271268B1. Link
-
Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents. Patent CN103058884B. Link
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Link
-
2-(1-(Hydroxymethyl)cyclopropyl)acetic acid - Compound Summary. PubChem. Link
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Assessing the novelty and non-obviousness of "2-(1-(hydroxymethyl)cyclopropyl)acetic acid" synthetic routes
Topic: Assessing the novelty and non-obviousness of "2-(1-(hydroxymethyl)cyclopropyl)acetic acid" synthetic routes Content Type: Technical Comparison Guide
Assessing Novelty, Non-Obviousness, and Process Efficiency
Executive Summary
The compound 2-(1-(hydroxymethyl)cyclopropyl)acetic acid (CAS 869066-83-1) is a critical achiral building block, most notably serving as the side-chain precursor for the leukotriene receptor antagonist Montelukast (Singulair) .
For drug development professionals, the value of this intermediate lies not just in its structure, but in the freedom-to-operate (FTO) regarding its synthesis. As generic competition intensifies, the novelty of a synthetic route is often defined by:
-
Safety Profile: avoiding hazardous diazomethane or large-scale Grignard handling.
-
Atom Economy: reducing step counts from the classical malonate routes.
-
Impurity Control: specifically managing the equilibrium between the free acid and its lactone form, 3-oxabicyclo[3.1.0]hexan-2-one .
This guide objectively compares the three dominant synthetic strategies, providing experimental logic to assess the non-obviousness of new process claims.
Structural Analysis & Retrosynthetic Logic
The core synthetic challenge is the construction of a gem-disubstituted cyclopropane ring possessing two differentiated alkyl chains: a hydroxymethyl group (–CH₂OH) and an acetic acid group (–CH₂COOH).
The Lactone Equilibrium
A critical feature of this molecule is its spontaneous lactonization under acidic conditions.
-
Acidic Media: Favors 3-oxabicyclo[3.1.0]hexan-2-one (Lactone).
-
Basic Media: Favors the open-chain carboxylate salt.
Novelty claims often hinge on the ability to isolate the free acid as a stable solid or to use the lactone as a more stable, distillable intermediate that is hydrolyzed in situ during the final coupling.
Figure 1: Retrosynthetic map showing the equilibrium between the target acid and its lactone, along with the three primary disconnection strategies.
Comparative Analysis of Synthetic Routes
Route A: The Direct Grignard Carboxylation (Industrial Standard)
This route is widely cited in recent patents (e.g., CN111072475A) due to its high convergence. It bypasses the need for complex ring-closing steps by starting with a pre-formed cyclopropane ring.
-
Mechanism: A Grignard reagent is formed from bromomethyl cyclopropyl acetate and reacted directly with dry CO₂.[1]
-
Novelty Indicators: Look for "one-pot" claims, specific flow-chemistry adaptations to handle the exotherm, or the use of continuous CO₂ streams.
Route B: The Malonate/Nitrile Route (Classical)
The traditional academic approach involves constructing the ring via double alkylation.
-
Mechanism: Diethyl malonate + 1,2-dibromoethane
1,1-cyclopropanedicarboxylate Reduction to diol Desymmetrization (via Nitrile) Hydrolysis. -
Obsolescence Risk: This route suffers from low atom economy and multiple purification steps.
-
Non-Obviousness: A new process using this route is only "non-obvious" if it employs a novel biocatalytic desymmetrization of the diester.
Route C: The Itaconate Cyclopropanation (Green/Modern)
This route utilizes Itaconic Acid (a fermentation product) as a starting material.
-
Mechanism: Esterification of Itaconic acid
Simmons-Smith Cyclopropanation (Zn/CH₂I₂) Selective reduction of the ester. -
Technical Challenge: The cyclopropanation of electron-deficient alkenes (like itaconates) is sluggish.
-
Novelty: Use of Lewis Acid catalysts (e.g., Ti(OiPr)₄) or specific zinc carbenoids to accelerate this step constitutes a significant inventive step.
Summary of Performance Metrics
| Feature | Route A (Grignard) | Route B (Malonate) | Route C (Itaconate) |
| Step Count | Low (2-3 steps) | High (5-6 steps) | Medium (3-4 steps) |
| Safety Profile | Moderate: Large scale Grignard handling. | High: Standard reagents. | Low/Mod: Zn/CH₂I₂ waste disposal. |
| Key Impurity | Dimeric byproducts. | Mono-alkylated malonates. | Residual Zinc/Iodine.[2][3][4] |
| Scalability | High (Flow chemistry preferred). | Medium (Workup intensive). | High (If Zn waste managed). |
| Cost Driver | Bromomethyl precursor. | Labor/Time.[2][3][5][6][7][8][9][10] | Diiodomethane. |
Detailed Experimental Protocol (Route A Validation)
Objective: Synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid via Grignard Carboxylation. Note: This protocol validates the "Direct" route, which is currently the benchmark for assessing alternative IP.
Materials
-
Bromomethyl cyclopropyl acetate (BMCA)
-
Magnesium turnings (activated)
-
Tetrahydrofuran (THF), anhydrous
-
Dry CO₂ gas[1]
-
Sodium Hydroxide (NaOH)[11]
Workflow
-
Activation: In a flame-dried 3-neck flask under N₂, add Mg turnings (1.2 eq) and a crystal of iodine. Cover with minimal THF.
-
Initiation: Add 5% of the BMCA solution. Heat gently until the iodine color fades (initiation).
-
Addition: Dropwise add the remaining BMCA in THF at 30-40°C. Maintain reflux with addition rate.
-
Carboxylation: Cool to -5°C. Bubble dry CO₂ gas through the solution for 2 hours. The mixture will become viscous (formation of magnesium carboxylate).
-
Hydrolysis: Quench with 2M HCl (carefully). Extract with Ethyl Acetate.
-
Saponification: To the organic layer, add 10% NaOH solution. Stir at 50°C for 3 hours to hydrolyze the acetate ester.
-
Isolation: Acidify aqueous layer to pH 2. Extract with DCM.[12] Evaporate to yield the crude acid (often an oil that crystallizes upon standing).
Validation Checkpoint:
-
1H NMR (DMSO-d6): Look for the disappearance of the acetate methyl singlet (~2.0 ppm) and the appearance of the cyclopropane ring protons (0.4–0.6 ppm).
-
Lactone Check: If the workup is too acidic or hot, you will see the lactone signal (distinctive shift in CH₂ protons).
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for selecting a route and the chemical flow for the preferred Grignard method.
Figure 2: Workflow decision matrix and process steps for the Grignard-based synthesis.
Novelty & Non-Obviousness Assessment Criteria
When evaluating a new synthetic route or patent claim regarding this molecule, apply these "E-E-A-T" based filters:
-
The "Obvious to Try" Test:
-
Claim: "Use of potassium hydroxide instead of sodium hydroxide for hydrolysis."
-
Verdict:Obvious. Changing the counter-ion is standard practice unless it yields a surprising result (e.g., a specific crystal polymorph).
-
-
The "Unexpected Results" Test:
-
Claim: "Cyclopropanation of itaconate esters using a specific chiral ligand yields >90% yield without cryogenic cooling."
-
Verdict:Non-Obvious. Standard Simmons-Smith reactions on electron-deficient alkenes are notoriously difficult. High yield at ambient temperature is a significant technical advance.
-
-
The "Process Intensification" Test:
-
Claim: "Continuous flow synthesis of the Grignard intermediate with < 1 minute residence time."
-
Verdict:Novel. This addresses the specific safety hazard of accumulating large volumes of energetic Grignard reagents.
-
References
-
BenchChem. (n.d.). 2-(1-(Hydroxymethyl)cyclopropyl)acetic Acid Synthetic Steps. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22404474, 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid. Retrieved from [13]
-
Google Patents. (2020). CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid. Retrieved from
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction - Mechanism and Modifications. Retrieved from
-
Bentham Open. (2018). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Retrieved from
Sources
- 1. CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Lactone synthesis [organic-chemistry.org]
- 7. Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactone - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid | C6H10O3 | CID 22404474 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
